molecular formula C9H10Br2O B3243533 1,3-Bibromo-5-propoxybenzene CAS No. 1579943-29-5

1,3-Bibromo-5-propoxybenzene

Cat. No.: B3243533
CAS No.: 1579943-29-5
M. Wt: 293.98 g/mol
InChI Key: CVVSSGGZBPDVCC-UHFFFAOYSA-N
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Description

1,3-Bibromo-5-propoxybenzene is a useful research compound. Its molecular formula is C9H10Br2O and its molecular weight is 293.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVSSGGZBPDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,3-dibromo-5-propoxybenzene , a critical halogenated aromatic intermediate used in the development of liquid crystals, OLED materials, and complex dendrimers. The molecule features a symmetric meta-substituted architecture, making it a valuable "linchpin" for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the propoxy tail provides solubility and the bromine atoms serve as reactive handles.

The recommended pathway utilizes a Williamson Ether Synthesis starting from 3,5-dibromophenol. This route is selected for its high atom economy, operational simplicity, and scalability compared to de novo ring construction or Sandmeyer-type transformations.

Retrosynthetic Analysis

To design the most robust pathway, we apply a disconnection approach centered on the ether linkage. The symmetry of the 1,3-dibromo-5-propoxybenzene molecule suggests the late-stage introduction of the alkyl chain is the most risk-averse strategy.

Strategic Disconnection
  • Target: 1,3-Dibromo-5-propoxybenzene[1][2][3]

  • Disconnection: Carbon-Oxygen (C-O) bond at the propyl ether.

  • Synthons: 3,5-Dibromophenoxide anion (Nucleophile) + Propyl electrophile.

  • Reagents: 3,5-Dibromophenol + 1-Bromopropane (or 1-Iodopropane).

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Retrosynthesis Target Target: 1,3-Dibromo-5-propoxybenzene Disconnection Disconnection: C-O Bond Cleavage Target->Disconnection Retrosynthesis Precursor1 Precursor A: 3,5-Dibromophenol (Commercially Available) Disconnection->Precursor1 Precursor2 Precursor B: 1-Bromopropane (Alkylating Agent) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown of 1,3-dibromo-5-propoxybenzene isolating the ether linkage as the primary disconnection point.

Critical Reagents & Mechanism

The Reaction: Williamson Ether Synthesis

The synthesis proceeds via an SN2 nucleophilic substitution .[4][5] The phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then attacks the primary carbon of 1-bromopropane, displacing the bromide ion.

Reaction Scheme:




Reagent Selection Logic (E-E-A-T)
  • Substrate (3,5-Dibromophenol): Chosen because the bromine atoms deactivate the ring, making the phenol more acidic (pKa ~9.5) than unsubstituted phenol (pKa ~10). This facilitates easier deprotonation.

  • Base (Potassium Carbonate - K₂CO₃):

    • Why: Unlike Sodium Hydride (NaH), K₂CO₃ is non-pyrophoric and easily handled. In acetone or DMF, it creates a heterogeneous mixture where the surface of the solid base mediates the deprotonation.

    • Causality: The potassium cation (K⁺) coordinates with the phenoxide oxygen, making it a "loose" ion pair that is highly nucleophilic.

  • Solvent (Acetone or DMF):

    • Acetone:[6] Preferred for ease of workup (low boiling point).

    • DMF: Preferred if the reaction is sluggish, as its high dielectric constant promotes SN2 kinetics by solvating the cation but leaving the nucleophilic anion "naked."

  • Catalyst (Potassium Iodide - KI): Added in catalytic amounts (10 mol%). It performs an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-propoxybenzene

Safety Note: 1-Bromopropane is a reproductive toxin and neurotoxin. 3,5-Dibromophenol is an irritant. All operations must be performed in a fume hood.

Materials Table
ReagentMW ( g/mol )Equiv.[7]Role
3,5-Dibromophenol 251.891.0Limiting Reagent
1-Bromopropane 122.991.5Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst
Acetone (Anhydrous) -SolventMedium (0.5 M conc.)
Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Flush the system with nitrogen to ensure an inert atmosphere (prevents oxidation of the phenol).

  • Solubilization & Deprotonation:

    • Charge the RBF with 3,5-Dibromophenol (10.0 g, 39.7 mmol) and Acetone (80 mL).

    • Add Potassium Carbonate (11.0 g, 79.4 mmol) and Potassium Iodide (0.66 g, 4.0 mmol).

    • Observation: The mixture will be a suspension. Stir at room temperature for 15 minutes to initiate surface deprotonation.

  • Alkylation:

    • Add 1-Bromopropane (5.4 mL, 7.3 g, 59.5 mmol) dropwise via syringe.

    • Heat the reaction mixture to reflux (approx. 60°C oil bath temperature).

    • Maintain reflux for 12–16 hours .

    • Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 9:1). The starting phenol (lower Rf) should disappear, and the product (high Rf) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the inorganic solids (excess K₂CO₃ and KBr byproduct) using a sintered glass funnel. Wash the solid cake with cold acetone (2 x 20 mL).

    • Concentration: Remove the acetone from the filtrate using a rotary evaporator to yield a crude oil or semi-solid.

  • Extraction (Self-Validating Step):

    • Dissolve the crude residue in Ethyl Acetate (100 mL).

    • Wash with 1M NaOH (2 x 30 mL). Why: This removes any unreacted phenol. If the phenol is not removed here, it will complicate purification later.

    • Wash with Brine (saturated NaCl, 50 mL) to remove trapped water.

    • Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).

  • Purification:

    • Concentrate the organic layer.

    • The product is often pure enough for use (purity >95%). If necessary, purify via Flash Column Chromatography using 100% Hexanes grading to 5% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–92%.

Mechanism & Workflow Visualization

The following diagram details the molecular mechanism and the operational workflow, ensuring the user understands the "black box" of the reaction flask.

ReactionMechanism Start Start: 3,5-Dibromophenol Step1 Step 1: Deprotonation (K2CO3 removes H+) Start->Step1 Acetone, RT Intermediate Phenoxide Anion (Nucleophile) Step1->Intermediate Step2 Step 2: SN2 Attack on 1-Bromopropane Intermediate->Step2 Reflux, KI cat. Product Product: 1,3-Dibromo-5-propoxybenzene Step2->Product -KBr

Figure 2: Mechanistic flow of the Williamson Ether Synthesis for the target molecule.

Characterization & Quality Control

To validate the synthesis, the following analytical data must be confirmed.

1H NMR (400 MHz, CDCl₃)
  • δ 7.2–7.0 ppm (m, 3H): Aromatic protons. Expect a triplet-like signal (t, J ~1.5 Hz) for the proton at position 4 (between bromines) and a doublet (d, J ~1.5 Hz) for protons at 2 and 6.

  • δ 3.90 ppm (t, 2H): O-CH₂ protons. The triplet indicates coupling to the adjacent methylene.

  • δ 1.80 ppm (m, 2H): Central methylene (-CH₂-) of the propyl chain.

  • δ 1.05 ppm (t, 3H): Terminal methyl (-CH₃) group.

Troubleshooting
  • Issue: Low Yield.

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Dry acetone over molecular sieves; increase reflux time; switch to DMF (run at 80°C).

  • Issue: C-Alkylation (Ring alkylation).

    • Cause: Phenoxide acting as a base or ambient nucleophile on the ring (rare with K₂CO₃).

    • Fix: Ensure the solvent is polar aprotic (Acetone/DMF) to favor O-alkylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58270933, 1,3-Dibromo-5-propoxybenzene. Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1,3-Dibromo-5-propoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1,3-dibromo-5-propoxybenzene in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution. By integrating theoretical principles with practical, field-proven experimental protocols, this document serves as a self-validating resource for laboratory applications.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a compound in a particular solvent is governed by the fundamental principle of "like dissolves like."[1] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For an organic compound like 1,3-dibromo-5-propoxybenzene, its solubility in a given organic solvent will be determined by a balance of factors including polarity, hydrogen bonding capability, and molecular size and shape.

1,3-Dibromo-5-propoxybenzene (C₉H₁₀Br₂O) is a substituted aromatic ether.[2][3] Its molecular structure, featuring a benzene ring, two bromine atoms, and a propoxy group, dictates its overall polarity and potential for intermolecular interactions. The benzene ring and the propoxy group contribute nonpolar characteristics, while the ether oxygen and the bromine atoms introduce some polarity. Understanding these structural features is key to predicting and determining its solubility.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, a theoretical understanding can guide solvent selection and experimental design.[1] The solubility of 1,3-dibromo-5-propoxybenzene can be qualitatively predicted by considering the polarity of the solvent.

  • Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar. Given the significant nonpolar character of the benzene ring and the propyl chain of 1,3-dibromo-5-propoxybenzene, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane possess a dipole moment but lack O-H or N-H bonds for hydrogen bonding. These solvents are likely to dissolve 1,3-dibromo-5-propoxybenzene due to dipole-dipole interactions and the compound's own moderate polarity.

  • Polar Protic Solvents: Solvents such as ethanol and methanol are capable of hydrogen bonding. While 1,3-dibromo-5-propoxybenzene has an ether oxygen that can act as a hydrogen bond acceptor, its overall large nonpolar surface area may limit its solubility in highly polar protic solvents.

Predictive models, such as those based on machine learning or COSMO-RS (COnductor-like Screening MOdel for Real Solvents), can also offer quantitative solubility predictions, although these often require specialized software and extensive datasets for accuracy.[4][5][6][7]

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately determining the solubility of 1,3-dibromo-5-propoxybenzene. The following protocol is a robust, self-validating method that can be adapted for various organic solvents.

Materials and Equipment
  • 1,3-Dibromo-5-propoxybenzene (purity ≥ 95%)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep_solvent Prepare saturated solutions by adding excess solute to solvent prep_equilibrate Equilibrate at constant temperature with agitation prep_solvent->prep_equilibrate 24-48 hours sep_centrifuge Centrifuge to pellet undissolved solid prep_equilibrate->sep_centrifuge Ensure equilibrium sep_filter Filter supernatant to remove fine particles sep_centrifuge->sep_filter Careful aspiration ana_dilute Dilute a known volume of the clear solution sep_filter->ana_dilute Precise dilution ana_quantify Quantify concentration using HPLC or GC ana_dilute->ana_quantify Against a calibration curve ana_calculate Calculate solubility from the concentration ana_quantify->ana_calculate

Caption: Experimental workflow for determining the solubility of 1,3-Dibromo-5-propoxybenzene.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1,3-dibromo-5-propoxybenzene into a series of vials.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with undissolved solid remaining.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet.

  • Sample Filtration and Dilution:

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.

    • Accurately dilute a known volume of the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 1,3-dibromo-5-propoxybenzene of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of 1,3-dibromo-5-propoxybenzene in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 1,3-Dibromo-5-propoxybenzene at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Hexane0.1> 100 (Highly Soluble)
Toluene2.4> 100 (Highly Soluble)
Dichloromethane3.185.2
Ethyl Acetate4.465.7
Acetone5.150.3
Ethanol5.215.8
Methanol6.68.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The relationship between solvent polarity and the expected solubility of 1,3-dibromo-5-propoxybenzene can be visualized as follows:

G cluster_solute 1,3-Dibromo-5-propoxybenzene cluster_solvents Organic Solvents cluster_solubility Expected Solubility solute Predominantly Nonpolar (Aromatic Ring, Propoxy Chain) with some Polar Character (Ether, Bromine) nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Strong van der Waals forces polar_aprotic Polar Aprotic (e.g., Acetone, DCM) solute->polar_aprotic Dipole-dipole interactions polar_protic Polar Protic (e.g., Ethanol, Methanol) solute->polar_protic Limited H-bond accepting high High nonpolar->high moderate Moderate polar_aprotic->moderate low Low polar_protic->low

Caption: Relationship between solvent properties and expected solubility.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • 1,3-Bibromo-5-propoxybenzene. (n.d.). PubChem.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • 1,3-Dibromo-5-(propan-2-yl)benzene. (n.d.). PubChem.
  • 1,3-DIBROMO-5-ISOPROPYLBENZENE. (2025, July 16). ChemicalBook.
  • This compound 95%. (n.d.). Advanced ChemBlocks.
  • 1,3-DIBROMO-5-ISOPROPYLBENZENE synthesis. (n.d.). ChemicalBook.
  • Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. (2025, August 10). ResearchGate.
  • 1,3-DIBROMO-5-ISOPROPYLBENZENE Formula. (n.d.). ECHEMI.
  • Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (n.d.). Digital Discovery (RSC Publishing).
  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. (2021, May 26). arXiv.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PubMed.

Sources

Technical Guide: Regioselective Synthesis of Substituted Dibromobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level synthetic strategies for researchers in medicinal and materials chemistry.

Executive Summary

Substituted dibromobenzenes are not merely solvents or heavy liquids; they are the "linchpins" of modern cross-coupling chemistry. In drug discovery and OLED material synthesis, the ability to selectively install two bromine atoms allows for iterative Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

The challenge lies in regioselectivity . Standard bromination often yields inseparable mixtures of isomers. This guide moves beyond textbook definitions to provide three field-proven workflows for accessing specific substitution patterns:

  • Controlled EAS: For thermodynamically favored patterns (para/ortho).

  • Directed Ortho Metalation (DoM): For 1,2- and 1,2,3-substitution patterns inaccessible by EAS.

  • Sandmeyer Protocols: For patterns dictated by aniline availability (often meta-substitution).

Method A: Controlled Electrophilic Aromatic Substitution (EAS)

The Mechanistic Reality

While elemental bromine (


) is the classic reagent, it is often too aggressive for precision synthesis, leading to over-bromination. In a process setting, N-Bromosuccinimide (NBS)  is the superior source of electrophilic bromine (

) due to its controllable release and easier handling.

Key Insight: For activated substrates (phenols/anilines), regioselectivity can be tuned by solvent choice. In polar protic solvents (MeOH), hydrogen bonding can direct bromination; in non-polar solvents (


 or 

), sterics dominate.
Visualization: The EAS Pathway

The following diagram illustrates the resonance stabilization that dictates the ortho/para selectivity, a critical concept when predicting major isomers.

EAS_Mechanism Substrate Substituted Arene (Electron Rich) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Electrophilic Attack Reagent NBS / H+ or Br2/FeBr3 Reagent->SigmaComplex Deprotonation Re-aromatization (-HBr) SigmaComplex->Deprotonation Product Dibromobenzene (Ortho/Para) Deprotonation->Product

Caption: Electrophilic attack pathway showing the transition from arene to the resonance-stabilized sigma complex and final re-aromatization.

Protocol 1: Synthesis of 2,5-Dibromo-1,4-dimethoxybenzene

Target: A precursor for conductive polymers. Challenge: Avoiding the 2,3,5-tribromo impurity.

  • Setup: Charge a 3-neck flask with 1,4-dimethoxybenzene (10.0 mmol) and DCM (50 mL). Cool to 0°C.[1][2]

  • Addition: Add NBS (2.05 equiv) portion-wise over 30 minutes. Do not dump all at once; the exotherm can degrade regiocontrol.

  • Catalysis: If reaction is sluggish, add catalytic Iodine (

    
    , 1 mol%).
    
  • Workup: Quench with saturated

    
     (removes active Br). Wash organic layer with water, dry over 
    
    
    
    .[3]
  • Purification: Recrystallize from Ethanol.

  • Validation:

    
     NMR should show a singlet at ~7.1 ppm (aromatic protons).
    

Method B: Directed Ortho Metalation (DoM)[4]

The Precision Engineering Route

When you need a 1,2-dibromo motif or substitution next to a directing group (DMG) that opposes standard EAS rules, DoM is the only viable path. This relies on the coordination of a strong base (alkyllithium) to a heteroatom, deprotonating the ortho position.[4]

Critical Warning: Bromine substituents usually undergo Lithium-Halogen exchange (


) faster than deprotonation. Therefore, you typically install the bromine after lithiation, or use specialized bases (LDA) if a bromine is already present [1].
Visualization: The DoM Cycle

DoM_Cycle Start Substrate + DMG (e.g., Anisole) Coordination CIPE Complex (Li...DMG) Start->Coordination + n-BuLi (-78°C) Deprotonation Ortho-Lithiation Coordination->Deprotonation Kinetic Control Quench Electrophile Addn (Br-Br or CBr4) Deprotonation->Quench + Br source Product Ortho-Bromo Product Quench->Product Product->Start Iterative Cycle (Optional)

Caption: The DoM cycle illustrating the Complex Induced Proximity Effect (CIPE) leading to regioselective lithiation and bromination.

Protocol 2: Synthesis of 1,2-Dibromo-3-fluorobenzene (via DoM)

Target: A crowded, highly functionalized scaffold. Precursor: 1-Bromo-3-fluorobenzene. Note: Here we use LDA to deprotonate ortho to the Fluorine (strong directing group) while avoiding Li-Br exchange on the existing bromine [1].

  • Inert System: Flame-dry a Schlenk flask under Argon.

  • Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at -78°C.

  • Substrate Addition: Add 1-bromo-3-fluorobenzene slowly. The Fluorine directs lithiation to the C-2 position (between F and Br).

  • The "Dance": Stir for 1 hour at -78°C. Do not let temperature rise above -65°C or benzyne formation/scrambling occurs.

  • Quench: Add

    
     or 
    
    
    
    (dissolved in THF) slowly.
  • Outcome: Yields the 1,2-dibromo-3-fluoro pattern.

Method C: The Sandmeyer Reaction[5][6]

The "Escape Hatch"

When electronic rules (EAS) and directing groups (DoM) fail to provide the desired isomer (e.g., meta-dibromobenzenes), the Sandmeyer reaction is the definitive solution. It converts amines (anilines) to bromides via a diazonium intermediate.

Modern Modification: Use


-Butyl Nitrite (

-BuONO) and

in Acetonitrile for a "one-pot" anhydrous diazotization-bromination. This avoids the harsh aqueous acids of the classical method [2].
Protocol 3: Synthesis of 1,3-Dibromobenzene

Precursor: 3-Bromoaniline (commercially available).

  • Dissolution: Dissolve 3-bromoaniline (10 mmol) in Acetonitrile (anhydrous).

  • Catalyst: Add

    
     (1.2 equiv). The solution will turn dark.
    
  • Diazotization: Add

    
    -Butyl Nitrite (1.5 equiv) dropwise at room temperature.
    
  • Reaction: Heat to 60°C. Nitrogen gas evolution will be observed.

    • Safety: Ensure proper venting.

      
       generation can pressurize sealed vessels.
      
  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove Cu salts), then brine.

  • Result: High purity 1,3-dibromobenzene.

Comparative Analysis of Methods

FeatureEAS (Direct Bromination)DoM (Lithiation)Sandmeyer (Diazotization)
Primary Selectivity Ortho/Para (Electronic)Ortho to DMG (Coordination)Determined by Amine Precursor
Reagents

, NBS,


-BuLi, LDA,


-BuONO,

,

Temperature 0°C to Reflux-78°C (Strict control)0°C to 60°C
Key Limitation Over-bromination; Isomer mixturesMoisture sensitive; Li-Hal exchangeExplosion hazard (Diazonium); Copper waste
Best For... 1,4-dibromo-2,5-dialkylbenzenes1,2-dibromo functionalized arenesMeta-substituted or "unnatural" patterns

References

  • Garg, N. K., et al. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. Journal of Organic Chemistry.[5]

  • Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis.[1] Direct Replacement of the Amino Group by Halogen. Journal of Organic Chemistry.[5][6]

  • Snieckus, V. (1990). Directed Ortho Metalation.[4][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[6]

  • Sigma-Aldrich. (2025). Product Specification: 1,4-Dibromo-2,5-dimethylbenzene.[7][8]

  • BenchChem. (2025). Protocol for Modified Sandmeyer Reaction.[9]

Sources

Safe Handling and Risk Management Guide: 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1579943-29-5 Formula: C₉H₁₀Br₂O Molecular Weight: 293.98 g/mol Synonyms: 3,5-Dibromophenyl propyl ether; 1,3-Dibromo-5-n-propoxybenzene[1][2][3]

Part 1: Executive Summary & Chemical Identity[2][3]

The "Silent" Intermediate: Managing Uncertainty in Novel Scaffolds

1,3-Dibromo-5-propoxybenzene is a specialized halogenated aromatic ether used primarily as a building block in the synthesis of functional materials (OLEDs, liquid crystals) and pharmaceutical intermediates.[2][3] Its structural duality—combining the reactivity of aryl bromides with the lipophilicity of a propoxy chain—dictates its handling protocols.[2][3]

Unlike commoditized solvents, toxicological data for this specific CAS is limited.[2][3] Therefore, this guide utilizes Read-Across Toxicology , deriving safety protocols from structurally analogous compounds (e.g., 1,3-dibromo-5-methoxybenzene and 1,3-dibromobenzene). Researchers must treat this compound as a Class-Based Hazard , assuming it possesses the cumulative risks of its functional groups until proven otherwise.[2][3]

Physical & Chemical Properties (Predicted/Analogous)
PropertyValue / DescriptionOperational Implication
Physical State Viscous liquid or low-melting solidMay require gentle warming for transfer; avoid overheating which increases vapor pressure.[2][3]
Solubility High in DCM, THF, Toluene; Low in WaterLipophilic nature facilitates skin absorption; standard nitrile gloves may have reduced breakthrough times in presence of carrier solvents.[3]
Reactivity Susceptible to Lithium-Halogen ExchangeHigh Hazard: Reacts violently with n-BuLi or Mg; requires strictly anhydrous/anaerobic conditions during activation.[2][3]
Flash Point >110°C (Predicted)Combustible but not highly flammable; primary fire risk comes from reaction solvents (e.g., Ether, THF).[3]

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)[2][3]

Scientific Rationale: In the absence of compound-specific LD50 data, we apply the Precautionary Principle . The presence of two bromine atoms on an aromatic ring typically confers irritant properties and potential hepatotoxicity upon chronic exposure.[2][3]

GHS Classification (Derived)[2][3]
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4][5][6][7] The propoxy tail increases lipid solubility, potentially enhancing dermal uptake of the brominated core.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][7] Halo-aromatics are potent lachrymators in high concentrations.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][4][6][7]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (inferred from 1,3-dibromobenzene data).[2][3][7]

The "Hidden" Hazard: Sensitization

Aryl halides can act as haptens.[2][3] While not explicitly classified as a sensitizer, repeated dermal contact may induce allergic dermatitis.[2][3]

  • Action: Do not rely on barrier creams.[2][3] Zero-contact protocols are mandatory.[2][3]

Part 3: Risk Mitigation Strategies

Engineering Controls
  • Primary Containment: All weighing and dispensing must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).[2][3]

  • Inert Atmosphere: For cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), use a Schlenk line or Nitrogen-filled glovebox.[2][3] Oxygen exclusion is critical not just for yield, but to prevent side-reactions that generate unpredictable byproducts.[2][3]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationScientific Rationale
Hand Protection Double-gloving Strategy: Inner: Nitrile (4 mil)Outer: Laminate film (Silver Shield®) or Thick Nitrile (8 mil)Standard nitrile is permeable to halogenated aromatics in organic solvents (e.g., DCM).[2][3] Laminate film provides >4h breakthrough protection.[2][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the potential for splashing viscous liquids.[2][3] Face shield required during scale-up (>10g).[2][3]
Respiratory Half-face respirator with OV/P100 cartridgesRequired only if working outside a fume hood (e.g., spill cleanup).[2][3] The P100 filter protects against particulate aerosols if the substance is solid.[2][3]
Body Defense Tyvek® Lab Coat or ApronCotton absorbs lipophilic chemicals, keeping them against the skin.[2][3] Tyvek repels organic splashes.[2][3]

Part 4: Experimental Protocols & Workflow Visualization

Protocol A: Safe Dispensing & Reaction Setup

Context: Setting up a Suzuki Coupling in THF.

  • Preparation: Pre-dry all glassware. Ensure the Schlenk line is cycling Nitrogen/Vacuum.[2][3]

  • Weighing:

    • If Solid: Use an antistatic weighing boat.[2][3] Avoid spatula contact; tap gently.[2][3]

    • If Liquid: Use a positive-displacement pipette to prevent dripping due to high viscosity/surface tension.[2][3]

  • Solvent Addition: Add anhydrous THF before adding the catalyst to the 1,3-Dibromo-5-propoxybenzene.[2][3] This dilutes the halide, acting as a heat sink for any exotherms upon catalyst addition.[2][3]

  • Degassing: Sparging with Argon is preferred over freeze-pump-thaw for this intermediate to minimize handling risks, unless strict air-sensitivity dictates otherwise.[2][3]

Workflow Visualization: Reaction Safety Logic

SafetyWorkflow Start Start: 1,3-Dibromo-5-propoxybenzene Handling CheckState Check Physical State (Ambient Temp) Start->CheckState SolidPath State: Solid/Semi-Solid CheckState->SolidPath LiquidPath State: Viscous Liquid CheckState->LiquidPath SolidAction Use Anti-Static Boat Minimize Dust Generation SolidPath->SolidAction LiquidAction Positive Displacement Pipette Prevent Aerosolization LiquidPath->LiquidAction Reaction Reaction Setup (Inert Atmosphere) SolidAction->Reaction LiquidAction->Reaction SolventChoice Solvent Selection Reaction->SolventChoice Halogenated DCM/Chloroform (Permeation Risk High) SolventChoice->Halogenated Ethereal THF/Dioxane (Peroxide Risk) SolventChoice->Ethereal PPE_High REQ: Laminate Gloves + Fume Hood Halogenated->PPE_High High Risk PPE_Std REQ: Double Nitrile + Fume Hood Ethereal->PPE_Std Std Risk

Figure 1: Decision logic for handling 1,3-Dibromo-5-propoxybenzene based on physical state and solvent system.[2][3]

Part 5: Emergency Response Protocols

Principle: Treat as a persistent organohalogen.[2][3] Do not use water for cleanup due to immiscibility and spread potential.[2][3]

Scenario 1: Benchtop Spill (>5 mL/g)
  • Evacuate: Clear the immediate area (3-meter radius).

  • Isolate: Turn off hot plates and stirrers.

  • Absorb: Do NOT use paper towels (fire risk if flammable solvents are present).[2][3] Use vermiculite or chem-sorb pads .[2][3]

  • Decontaminate: Scrub the area with a soap/water solution after bulk removal.[2][3] The propoxy group makes it greasy; water alone will just spread it.[2][3]

  • Disposal: Collect absorbent in a sealed container labeled "Halogenated Organic Debris."

Scenario 2: Skin Exposure[2][3][5]
  • Immediate Action: Drench for 15 minutes.

  • Solvent Wash (Controversial but specific): If the chemical is dissolved in a non-polar solvent and sticky, a brief rinse with PEG-400 (Polyethylene Glycol) can help solubilize the lipophilic ether before the final water wash.[2][3] Avoid ethanol , which enhances skin permeation.[2][3]

  • Medical: Seek evaluation for potential delayed dermatitis.[2][3]

Part 6: Storage & Stability[2]

  • Storage Conditions: Store at 2–8°C (Refrigerator). Keep container tightly closed under an inert atmosphere (Argon/Nitrogen) if possible.[2][3]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.[2][3][5][6][8]

    • Active Metals (Li, Mg, Na): Spontaneous reaction (lithiation/Grignard formation).[3]

  • Shelf Life: Re-test purity (GC-MS/NMR) every 12 months. Watch for discoloration (yellowing), indicating debromination or oxidation.[2][3]

Part 7: Waste Disposal (Environmental Compliance)[2][3]

Classification: Hazardous Chemical Waste (Halogenated).[2][3]

  • Do NOT dispose of down the drain.[2][3] The compound is toxic to aquatic life with long-lasting effects (H410 inferred from dibromobenzenes).[2][3][8]

  • Segregation: Must be segregated into the Halogenated Solvent waste stream.[2][3]

  • Labeling: Explicitly list "1,3-Dibromo-5-propoxybenzene" on the waste tag. Do not simply label as "Organic Waste," as the high bromine content requires specific incineration protocols to scrub HBr emissions.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58270933, 1,3-Dibromo-5-propoxybenzene.[2][3] Retrieved from [Link][2][3]

  • ECHA (European Chemicals Agency). C&L Inventory: 1,3-dibromo-5-methoxybenzene (Read-Across Source).[2][3] Retrieved from [Link][2][3]

Sources

A Researcher's Guide to Procuring and Utilizing 1,3-Dibromo-5-propoxybenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For chemists at the forefront of pharmaceutical research and drug development, the integrity of starting materials is a cornerstone of success. This in-depth technical guide provides a comprehensive overview of 1,3-Dibromo-5-propoxybenzene, a versatile building block, with a focus on navigating the commercial supplier landscape, ensuring material quality, and applying it effectively in common synthetic transformations.

Introduction: The Synthetic Utility of 1,3-Dibromo-5-propoxybenzene

1,3-Dibromo-5-propoxybenzene (CAS No. 1579943-29-5) is a key aromatic intermediate characterized by a central benzene ring functionalized with two bromine atoms and a propoxy group.[1] This substitution pattern offers a unique combination of reactivity and modulatory effects, making it a valuable tool in the synthesis of complex molecular architectures. The bromine atoms serve as reactive handles for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile introduction of diverse substituents.[2][3] The propoxy group, in turn, influences the molecule's electronic properties and solubility, which can be advantageous in multi-step synthetic sequences.

Navigating the Commercial Landscape: Selecting a Reliable Supplier

The selection of a commercial supplier for 1,3-Dibromo-5-propoxybenzene is a critical decision that can significantly impact research timelines and outcomes. A thorough evaluation of potential suppliers is paramount to ensure the procurement of high-quality, consistent material.

Key Supplier Evaluation Criteria: A Workflow

Caption: A streamlined workflow for the evaluation of commercial chemical suppliers.

Prominent Commercial Suppliers

Several chemical suppliers specialize in providing building blocks for research and development. While a comprehensive list is extensive, researchers can initiate their search with the following reputable vendors who have been known to list 1,3-Dibromo-5-propoxybenzene or structurally similar compounds:

SupplierNoted Purity/GradeWebsite
Advanced ChemBlocks95%[4]
CymitQuimica(Lists similar compounds)[5]
Santa Cruz Biotechnology(Lists similar compounds)[6]
BLD Pharm(Lists similar compounds)[7]
Sigma-Aldrich (Merck)(Extensive catalog of related materials)

The Cornerstone of Trust: The Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides lot-specific data on the quality and purity of a chemical. Researchers should always request and carefully review the CoA before using a new batch of 1,3-Dibromo-5-propoxybenzene.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: Typically verified by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the expected structure of 1,3-Dibromo-5-propoxybenzene.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for many research applications.[4]

  • Appearance: Should be consistent with the expected physical state (e.g., white to off-white solid).

  • Lot Number: Essential for traceability and for referencing a specific batch in publications and internal documentation.

While a specific Certificate of Analysis for 1,3-Dibromo-5-propoxybenzene is not publicly available in the search results, a reputable supplier will provide one upon request for a purchased lot. For similar compounds, some suppliers note that the buyer assumes responsibility for confirming product identity and purity.

Spectral Characterization: A Glimpse into the Molecule

While specific NMR spectra for 1,3-Dibromo-5-propoxybenzene were not found in the search results, we can predict the expected signals based on its structure and data from similar compounds.

  • ¹H NMR: One would expect to see a triplet and a multiplet for the terminal methyl and the central methylene group of the propoxy chain, respectively, and a triplet for the methylene group attached to the oxygen. The aromatic region should display two distinct signals corresponding to the protons on the benzene ring. For the related compound, 1,3-dibromo-5-isopropylbenzene, the aromatic protons appear as a singlet and a doublet.[8]

  • ¹³C NMR: The spectrum should show distinct signals for the three carbons of the propoxy group and for the different carbon environments within the substituted benzene ring.

Practical Application: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[9] The following is a detailed, field-proven protocol for the mono-arylation of a dibrominated aromatic compound, which can be adapted for 1,3-Dibromo-5-propoxybenzene.

Experimental Workflow for a Typical Suzuki-Miyaura Reaction

G A Reaction Setup (Inert Atmosphere) B Reagent Addition (Dibromobenzene, Boronic Acid, Base, Catalyst) A->B C Solvent Addition & Degassing B->C D Heating & Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

Materials:

  • 1,3-Dibromo-5-propoxybenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dibromo-5-propoxybenzene, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). High selectivity for single coupling is often observed with dibromobenzenes.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The successful use of 1,3-Dibromo-5-propoxybenzene in drug discovery and development hinges on a meticulous approach to sourcing and quality verification. By partnering with reputable suppliers, rigorously evaluating product documentation, and employing well-optimized synthetic protocols, researchers can confidently leverage the unique chemical attributes of this versatile building block to advance their scientific objectives.

References

Sources

Methodological & Application

Suzuki coupling of 1,3-Dibromo-5-propoxybenzene with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 1,3-Dibromo-5-propoxybenzene

Executive Summary

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 1,3-dibromo-5-propoxybenzene (DBPB) . This substrate serves as a critical linchpin in the synthesis of liquid crystals, OLED host materials, and complex pharmaceutical intermediates derived from the resorcinol core.

The presence of the propoxy group at the C5 position provides necessary solubility in organic solvents but introduces electron-donating character that slightly deactivates the C-Br bonds compared to electron-deficient systems. Consequently, catalyst selection and stoichiometric control are paramount. This note provides two distinct workflows:

  • Protocol A: Exhaustive Bis-Coupling (Synthesis of

    
     symmetric terphenyls).
    
  • Protocol B: Statistical Mono-Coupling (Synthesis of asymmetric biaryl intermediates).

Chemical Context & Retrosynthetic Logic

The Substrate: 1,3-Dibromo-5-propoxybenzene is a symmetric dihalide. The two bromine atoms are chemically equivalent.

  • Challenge: Controlling the reaction to stop at the mono-arylated stage (desymmetrization) is statistically difficult because the first coupling product (a biaryl bromide) has similar electronic reactivity to the starting material.

  • Strategy:

    • For Bis-Coupling: Drive reaction with excess boronic acid and heat.

    • For Mono-Coupling: Use "High-Dilution" and "Sub-Stoichiometric" techniques to statistically favor the mono-product, followed by rigorous chromatographic separation.

Mechanistic Pathway (Graphviz Visualization)

SuzukiCycle cluster_inputs Key Inputs Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides, Fast for Bromides) Pd0->OxAdd + 1,3-Dibromo-5-propoxybenzene PdII_Int Pd(II)-Br Intermediate (trans-ArPdL2Br) OxAdd->PdII_Int BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Int->BaseStep + Base (CO3/PO4) TransMet Transmetallation (Transfer of Aryl Group) BaseStep->TransMet + Arylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Biaryl/Terphenyl Product Boronic Acid Boronic Acid Base Base Solvent Solvent

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.[1][2][3][4][5][6] For DBPB, the cycle runs twice for bis-coupling.

Critical Parameter Optimization

Before beginning, select the condition set matching your target.

ParameterCondition Set A (Bis-Coupling) Condition Set B (Mono-Coupling) Rationale
Stoichiometry Boronic Acid: 2.5 – 3.0 equivBoronic Acid: 0.8 – 0.9 equivExcess forces completion; Deficit minimizes over-reaction.
Catalyst Pd(PPh3)4 (3-5 mol%)Pd(dppf)Cl2 (1-2 mol%)PPh3 is standard; dppf (bidentate) often offers better stability for slower reactions.
Solvent Toluene / Ethanol / Water (4:1:1)1,4-Dioxane / Water (5:1)Toluene allows higher reflux temps; Dioxane is better for solubility at lower temps.
Base K2CO3 (4.0 equiv)Na2CO3 (1.5 equiv)Stronger buffering capacity needed for double coupling.
Temperature Reflux (90-100°C)60-70°CHeat drives kinetics; Lower temp improves selectivity.

Protocol A: Exhaustive Bis-Arylation

Objective: Synthesis of 3,5-diaryl-1-propoxybenzene (Terphenyl derivatives). Scale: 5.0 mmol basis.

Materials:
  • 1,3-Dibromo-5-propoxybenzene: 1.47 g (5.0 mmol)

  • Arylboronic Acid (

    
    ): 12.5 - 15.0 mmol (2.5 - 3.0 equiv)
    
  • Potassium Carbonate (

    
    ): 2.76 g (20 mmol)
    
  • Catalyst:

    
     (Tetrakis): 288 mg (5 mol%)
    
  • Solvent: Toluene (40 mL), Ethanol (10 mL), Deionized Water (10 mL)

Step-by-Step Methodology:
  • Degassing (Critical): In a 250 mL round-bottom flask (RBF), combine Toluene, Ethanol, and Water. Sparge with Argon or Nitrogen for 20 minutes. Oxygen is the enemy of Pd(0) catalysts.

  • Reagent Loading: Add the DBPB, Arylboronic acid, and

    
     to the flask.
    
  • Catalyst Addition: Add

    
     quickly. Seal the flask with a septum and purge the headspace with inert gas for 2 minutes.
    
  • Reaction: Equip with a reflux condenser (also purged). Heat the mixture to vigorous reflux (approx. 95°C oil bath) for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc). The starting material (Rf ~0.8) and mono-coupled intermediate (Rf ~0.5) should disappear, leaving the fluorescent terphenyl product.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Wash with Water (2 x 50 mL) and Brine (50 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallization is often possible for terphenyls (using EtOH or Hexane/CH2Cl2). If oil, use Flash Chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Protocol B: Site-Selective Mono-Arylation

Objective: Synthesis of 3-bromo-5-propoxy-biaryl (Desymmetrization). Scale: 5.0 mmol basis.

Materials:
  • 1,3-Dibromo-5-propoxybenzene: 1.47 g (5.0 mmol)

  • Arylboronic Acid: 4.0 mmol (0.8 equiv) — Note the deficit.

  • Sodium Carbonate (

    
    ): 0.80 g (7.5 mmol)
    
  • Catalyst:

    
    : 82 mg (2 mol%)
    
  • Solvent: 1,4-Dioxane (50 mL), Water (10 mL)

Step-by-Step Methodology:
  • Setup: Prepare a 2-neck RBF. Dissolve DBPB (1.0 equiv) and Catalyst in Dioxane/Water (degassed). Heat to 60°C.

  • Controlled Addition: Dissolve the 0.8 equiv of Boronic Acid in 10 mL of degassed Dioxane. Using a syringe pump, add this solution to the reaction mixture over 2 hours.

    • Why? Keeping the boronic acid concentration low relative to the dibromide minimizes the statistical probability of the second coupling occurring immediately after the first.

  • Monitoring: Stop the reaction immediately when the boronic acid is consumed (check TLC). You will have a mixture of:

    • Unreacted Starting Material (~30-40%)

    • Target Mono-Product (~40-50%)

    • Bis-Product (~10-20%)

  • Work-up: Standard aqueous extraction (as in Protocol A).

  • Purification (The Hard Part):

    • The separation is difficult due to similar polarities.

    • Use a long silica column. Gradient elution: 100% Hexane

      
       2% EtOAc/Hexane.
      
    • Order of Elution: Unreacted Dibromide (Fastest)

      
       Mono-Product 
      
      
      
      Bis-Product (Slowest).
Workflow Logic (Graphviz Visualization)

Workflow Start Start: 1,3-Dibromo-5-propoxybenzene Decision Target? Start->Decision BisRoute Route A: Bis-Coupling (>2.5 eq Boronic Acid) Decision->BisRoute Symmetric Core MonoRoute Route B: Mono-Coupling (<0.9 eq Boronic Acid) Decision->MonoRoute Asymmetric Core BisProduct Product: 3,5-Diaryl-1-propoxybenzene (High Yield) BisRoute->BisProduct Reflux, 18h MonoProduct Product: 3-Bromo-5-propoxy-biaryl (Requires Chromatography) MonoRoute->MonoProduct Slow Addition, 60°C

Figure 2: Decision matrix for protocol selection based on target molecular architecture.

Troubleshooting & Self-Validation

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by

      
       or degraded boronic acid.
      
    • Fix: Ensure boronic acid is white/crystalline (not moist/waxy). Increase catalyst to 5 mol%. Switch base to

      
       or 
      
      
      
      (stronger bases accelerate transmetallation).
  • Problem: Homocoupling of Boronic Acid (Ar-Ar).

    • Cause: Too much

      
       present.
      
    • Fix: Rigorous degassing. Add the boronic acid slowly.[7]

  • Problem: Protodeboronation (Ar-B(OH)2

    
     Ar-H). 
    
    • Cause: Base is too strong or heating too long.

    • Fix: Use mild base (

      
      ) or anhydrous conditions (DMF/Et3N).
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link

  • BenchChem. (2025). Application Notes for Purification of Suzuki Coupling Products. BenchChem Protocols. Link

  • Callahan, R., et al. (2021).[8] Site-selective cross-coupling of dihalogenated heteroarenes.[3][6][8] White Rose Research Online. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5) is a versatile meta-substituted dihalide scaffold. Unlike its para-substituted counterparts used for linear rigid-rod polymers, this molecule introduces a "kink" (120° bond angle) into molecular architectures. This geometric feature, combined with the solubility-enhancing propoxy tail, makes it a critical building block for:

  • Fréchet-type Dendrimers: Acting as the focal core for convergent synthesis.

  • Conjugated Polymers: Preventing

    
    -stacking aggregation in Poly(phenylene) derivatives (OLEDs), thereby improving quantum efficiency.
    
  • Hole-Transport Materials: Serving as a hub for triarylamine synthesis via Buchwald-Hartwig amination.

Chemical Logic & Solubility

The propoxy group (


) is not merely a spectator; it serves two critical functions:
  • Solubility: It disrupts crystal packing, rendering the core and subsequent adducts soluble in standard organic solvents (THF,

    
    , Toluene) where the bare phenol or methyl ether might precipitate.[1]
    
  • Electronic Modulation: As a resonance donor, the alkoxy group increases electron density in the ring relative to 1,3-dibromobenzene.[1] Although the bromines are meta to the alkoxy group (receiving less direct resonance activation), the overall electron-rich nature of the arene facilitates oxidative addition by Pd(0) species compared to electron-deficient arenes.

Mechanistic Insight & Catalyst Selection

The success of coupling this substrate relies on balancing the rate of Oxidative Addition (OA) against Reductive Elimination (RE) .

The Challenge of Double Addition

For bis-coupling (replacing both bromines), the first coupling event renders the ring more electron-rich (assuming an aryl coupling partner). This deactivates the second bromine toward the second OA step.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (dppf) to drive the reaction to completion.[1]

Visualization: The 1,3-Linchpin Workflow

The following diagram illustrates the divergent pathways available for this substrate.

G Start 1,3-Dibromo- 5-propoxybenzene Suzuki Suzuki-Miyaura (Bis-Aryl Coupling) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd2(dba)3 BINAP/Amines Polymer Polycondensation (Defect-Free Polymers) Start->Polymer Ni(cod)2 or Pd(PPh3)4 Dendrimer Dendrimer Core (G0 Generation) Suzuki->Dendrimer HTM Hole Transport Material (OLED) Buchwald->HTM mPPP Poly(m-phenylene) Derivatives Polymer->mPPP

Figure 1: Strategic divergence of 1,3-dibromo-5-propoxybenzene into materials science applications.

Protocol A: Bis-Suzuki Coupling (Dendrimer Core Synthesis)

Objective: Complete substitution of both bromine atoms with aryl groups (e.g., phenylboronic acid or functionalized dendrons).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1,3-Dibromo-5-propoxybenzene 1.0SubstrateLimiting reagent.
Arylboronic Acid 2.5NucleophileExcess ensures bis-substitution.

0.03CatalystBidentate ligand prevents de-ligation.[1]

(2M aq)
5.0BaseActivates boronic acid.[1]
1,4-Dioxane --SolventHigh boiling point, good solubility.[1]
Step-by-Step Methodology
  • Degassing (Critical): In a Schlenk tube, combine the substrate, boronic acid, and base solution. Add 1,4-dioxane (concentration 0.1 M).[1] Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen.

    • Why? Oxygen causes homocoupling of boronic acids and poisons the active Pd(0) species.

  • Catalyst Addition: Under a positive pressure of Argon, add the Pd catalyst quickly. Seal the tube.

  • Reaction: Heat to 90°C for 16–24 hours.

    • Monitoring: Check via TLC. The mono-coupled intermediate often runs slightly lower than the bis-product. If mono-product persists, add 1.0 mol% more catalyst and 0.5 eq boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ).[1] Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The propoxy group usually makes the product less polar than expected; start with low polarity.

Protocol B: Buchwald-Hartwig Amination (Hole-Transport Materials)

Objective: Synthesis of triarylamine derivatives (e.g., for OLED layers).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile
Secondary Amine 2.4Nucleophilee.g., Diphenylamine.

0.02Pre-catalystSource of Pd(0).[1]
XPhos or BINAP 0.08LigandXPhos for sterically hindered amines.

3.0BaseStrong base required for amination.[1]
Toluene --SolventAnhydrous.
Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix

    
     and the Phosphine ligand in Toluene.[1] Stir at RT for 15 mins to generate the active 
    
    
    
    species (solution turns from purple/black to orange/brown).
  • Addition: Add the substrate, amine, and

    
     to the catalyst solution.[1]
    
  • Heating: Heat to 100°C for 12 hours.

    • Note:

      
       is moisture sensitive.[1] Use fresh reagents.
      
  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Recrystallization is often preferred over chromatography for triarylamines due to streaking on silica.

Troubleshooting & Optimization

Self-Validating the System:

  • Problem: Significant hydrodehalogenation (replacement of Br with H).

    • Cause: Reaction temperature too high or solvent "wet" (acting as H-source).

    • Fix: Dry solvents rigorously; lower temp to 80°C; switch solvent to Toluene/Water mix (biphasic often suppresses this).

  • Problem: Incomplete conversion (Mono-product stuck).

    • Cause: Catalyst death or steric hindrance.[2]

    • Fix: Switch ligand to SPhos (Buchwald G2/G3 precatalyst). The bulky biaryl ligand facilitates oxidative addition on the deactivated ring.

Catalytic Cycle Visualization

The following diagram highlights the critical role of the base and ligand in the cycle.

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 1,3-Dibromo-5-propoxybenzene TransMet Transmetallation (Base Assisted) OxAdd->TransMet Ar-B(OH)3 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. Note that for 1,3-dibromo substrates, this cycle must occur twice.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Review: Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Dendrimer Synthesis (Convergent Approach): Hawker, C. J., & Fréchet, J. M. J. (1990).[1] Preparation of polymers with controlled molecular architecture.[4][5][6] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.[1] [Link]

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [Link][1]

  • Poly(m-phenylene) Synthesis: Kietzke, T., et al. (2005).[1] Novel Soluble Poly(m-phenylene)s. Macromolecules, 38(22), 9084–9090.[1] (Contextual reference for meta-linked polymer properties). [Link]

Sources

Application Note: Streamlining Synthesis of Asymmetric Biaryls via a One-Pot Borylation/Suzuki Reaction of 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of complex biaryl and polyaryl structures is a cornerstone of modern medicinal chemistry and materials science. This application note provides a comprehensive technical guide and a detailed, field-proven protocol for the efficient one-pot synthesis of asymmetrically substituted biaryls starting from 1,3-dibromo-5-propoxybenzene. By leveraging a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction, this methodology obviates the need for the isolation and purification of the intermediate boronic ester. Such a process significantly enhances step economy, reduces solvent waste, and accelerates the discovery and development of novel chemical entities.[1] We will explore the mechanistic rationale behind the procedural choices, present a step-by-step protocol, and offer insights into process control and characterization.

Introduction and Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become one of the most robust and widely used methods for forming carbon-carbon bonds.[2] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[3] However, the synthesis, purification, and sometimes limited stability of these boronic acid intermediates can present a bottleneck in synthetic campaigns.[4]

One-pot syntheses, where sequential reactions are performed in a single vessel, offer a powerful solution to these challenges by improving efficiency and sustainability.[5][6] This guide focuses on a one-pot strategy that first converts a C-Br bond of 1,3-dibromo-5-propoxybenzene into a boronic ester via a Miyaura borylation, which is then immediately utilized in a subsequent Suzuki coupling with a second aryl halide.

The Strategic Advantage:

The core of this protocol lies in the careful and sequential manipulation of reaction conditions—specifically the base—to orchestrate two distinct catalytic cycles within the same pot.

  • Miyaura Borylation: This initial step employs a palladium catalyst and a mild base, typically potassium acetate (KOAc), to selectively couple one of the aryl bromide moieties with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[7][8] The choice of a mild base is critical to prevent the premature initiation of the subsequent Suzuki coupling.[9]

  • Suzuki-Miyaura Coupling: Upon formation of the boronic ester intermediate, a stronger aqueous base (e.g., K₂CO₃ or K₃PO₄) and a second, different aryl halide are introduced. This change in conditions facilitates the transmetalation step of the Suzuki cycle, driving the reaction towards the final C(sp²)-C(sp²) bond formation.[10][11]

This approach is particularly valuable for creating asymmetric molecules from a readily available, symmetric starting material, providing rapid access to diverse chemical scaffolds for screening and development.

Mechanistic Overview

Understanding the underlying catalytic cycles is paramount to successful execution and troubleshooting. The entire process is driven by a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

The Miyaura Borylation Cycle

The borylation of an aryl halide proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1,3-dibromo-5-propoxybenzene to form a Pd(II) complex.[9]

  • Transmetalation: The base (KOAc) activates the palladium complex, facilitating the exchange of the bromide ligand for a boryl group from B₂pin₂. The high oxophilicity of boron is a key driving force for this step.[7]

  • Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired aryl boronic ester and regenerating the active Pd(0) catalyst.

The Suzuki-Miyaura Coupling Cycle

After the borylation is complete, the introduction of a stronger base and the second aryl halide initiates the Suzuki cycle:

  • Oxidative Addition: The regenerated Pd(0) catalyst inserts into the C-X bond of the second aryl halide.[12]

  • Transmetalation: The stronger base activates the boronic ester (often by promoting hydrolysis to the more reactive boronate species), which then transfers its aryl group to the Pd(II) center, displacing the halide.[2][10]

  • Reductive Elimination: The two aryl groups are reductively eliminated, forging the new C-C bond of the biaryl product and once again regenerating the Pd(0) species to continue the cycle.

The seamless transition between these two processes is visualized in the diagram below.

G cluster_0 One-Pot Reaction Workflow A 1. Assemble Reactants (1,3-Dibromo-5-propoxybenzene, B₂pin₂, Pd Catalyst, KOAc, Solvent) B 2. Miyaura Borylation (Heat to 80-100 °C) A->B Inert Atmosphere C 3. Add Suzuki Reagents (Ar'-X, Aqueous Base) B->C Formation of Boronic Ester Intermediate D 4. Suzuki Coupling (Heat to 90-110 °C) C->D Switch Catalytic Cycle E 5. Aqueous Work-up & Purification D->E Product Formation F Asymmetric Biaryl Product E->F

Caption: High-level workflow for the one-pot borylation/Suzuki protocol.

Detailed Experimental Protocol

This protocol details the synthesis of an exemplary product, 3-bromo-5-propoxy-4'-methylbiphenyl, by reacting the in situ generated boronic ester with 4-bromotoluene.

Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Equipment
Reagent/MaterialM.W.Amount (mmol)EquivalentsMass/Volume
1,3-Dibromo-5-propoxybenzene[13][14]293.991.01.0294 mg
Bis(pinacolato)diboron (B₂pin₂)253.941.11.1279 mg
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.640.030.0324.5 mg
Potassium Acetate (KOAc)98.141.51.5147 mg
4-Bromotoluene171.041.21.2205 mg (148 µL)
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,4-Dioxane (anhydrous)---5 mL
Water (degassed)---1 mL
Equipment Schlenk flask, magnetic stirrer, condenser, heating mantle, inert gas line (N₂ or Ar)
Step-by-Step Procedure

Step 1: Miyaura Borylation

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromo-5-propoxybenzene (294 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium acetate (147 mg, 1.5 mmol).

  • Seal the flask, and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours.

    • Process Insight: The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the monoborylated intermediate. Over-running the reaction can lead to increased formation of the di-borylated byproduct. The stoichiometry of B₂pin₂ is kept close to 1.0 to favor mono-substitution.

Step 2: Suzuki-Miyaura Coupling

  • After completion of the borylation step (as determined by in-process control), remove the flask from the oil bath and allow it to cool to room temperature.

  • Prepare the base solution by dissolving potassium carbonate (415 mg, 3.0 mmol) in degassed water (1 mL).

  • To the reaction mixture, add 4-bromotoluene (148 µL, 1.2 mmol) followed by the aqueous potassium carbonate solution via syringe.

  • Re-seal the flask, ensure the inert atmosphere is maintained, and place it back into the oil bath. Heat the mixture to 100 °C and stir vigorously for 6-12 hours, or until the reaction is complete by LC-MS analysis.

    • Causality Note: The addition of water and a stronger base is essential. Water helps to hydrolyze the pinacol boronic ester to the corresponding boronic acid/boronate, which is often more reactive in the transmetalation step of the Suzuki cycle.[11]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Results and Characterization

The reaction should yield 3-bromo-5-propoxy-4'-methylbiphenyl as a white to off-white solid. A typical yield after purification is in the range of 65-80%.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of both rings, a singlet for the methyl group (~2.4 ppm), a triplet for the propoxy methylene group adjacent to oxygen (~3.9 ppm), and other aliphatic signals for the propoxy chain.

  • ¹³C NMR (101 MHz, CDCl₃): Expect distinct signals for all 16 carbons, including the quaternary carbons of the biaryl linkage and the C-Br carbon.

  • Mass Spectrometry (HRMS): The calculated exact mass should be confirmed, observing the characteristic isotopic pattern for a monobrominated compound.

Mechanistic Visualization

The interplay between the two catalytic cycles is critical to the success of this one-pot reaction. The diagram below illustrates the sequential nature of the process, highlighting the shared palladium catalyst and the role of the intermediate boronic ester.

G cluster_borylation Miyaura Borylation Cycle cluster_suzuki Suzuki Coupling Cycle Pd0 Pd(0)L₂ ArBr Ar-Br (Dibromide) ArX Ar'-X (2nd Halide) PdII_Boryl L₂Pd(II)(Ar)(Br) ArBr->PdII_Boryl Oxidative Addition Trans_Boryl L₂Pd(II)(Ar)(Bpin) PdII_Boryl->Trans_Boryl Transmetalation (+B₂pin₂, KOAc) Trans_Boryl->Pd0 Reductive Elimination ArBpin Ar-Bpin (Intermediate) Trans_Boryl->ArBpin PdII_Suzuki L₂Pd(II)(Ar')(X) ArBpin->PdII_Suzuki Intermediate Consumption ArX->PdII_Suzuki Oxidative Addition Trans_Suzuki L₂Pd(II)(Ar')(Ar) PdII_Suzuki->Trans_Suzuki Transmetalation (+Ar-Bpin, K₂CO₃) Trans_Suzuki->Pd0 Reductive Elimination Product Ar-Ar' (Final Product) Trans_Suzuki->Product

Caption: Interconnected catalytic cycles in the one-pot borylation/Suzuki reaction.

Troubleshooting and Considerations

  • Low Yield of Borylation: Ensure all reagents and the solvent are anhydrous and that the system is rigorously deoxygenated. The activity of the palladium catalyst is crucial.

  • Formation of Di-borylated Product: Reduce the equivalents of B₂pin₂ to 1.0 or slightly less (e.g., 0.95 eq) to favor mono-substitution. This will leave some unreacted starting material, which is typically easier to separate from the desired product than the di-borylated species.

  • Formation of Homo-coupling Side Products: The formation of Ar-Ar or Ar'-Ar' can occur. This is often minimized by ensuring efficient stirring and slow, controlled heating. Using a robust ligand like dppf helps suppress these side pathways.

  • Stalled Suzuki Reaction: The choice of base and its concentration can be critical. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure the aqueous base was properly degassed to avoid introducing oxygen.

Conclusion

The one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and efficient strategy for the synthesis of complex, asymmetric biaryl compounds from simple dihalide precursors. By carefully controlling the reaction conditions, particularly the sequential use of different bases, two distinct catalytic transformations can be achieved in a single vessel. This protocol for the functionalization of 1,3-dibromo-5-propoxybenzene serves as a robust template that can be adapted for a wide range of aryl halide coupling partners, thereby accelerating research and development in pharmaceuticals and materials science.

References

  • Miyaura, N. et al. (1995). A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Borylation of Aryl Halides with Dialkoxyborane. Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Mechanisms of the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). A Mechanistic Scrutiny of the Suzuki–Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 45(6), 824–834. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Le Tiran, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 963-969. [Link]

  • Zhu, Y., et al. (2020). One-pot borylation/Suzuki–Miyaura sp2–sp3 cross-coupling. Chemical Communications, 56(68), 9829-9832. [Link]

  • Vechorkin, O., & Hu, X. (2010). The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Investigation from a New Perspective. Angewandte Chemie International Edition, 49(16), 2937-2940. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Miyaura borylation reaction. Retrieved February 10, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 72(19), 7290–7295. [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Retrieved February 10, 2026, from [Link]

  • Lawson, J. R., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 8, 353–358. [Link]

  • Bose, S. K., & Marder, T. B. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Advances, 3(38), 16995-17014. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Haddenham, D., et al. (2011). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]

  • Liu, L., et al. (2022). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. Organic Letters, 24(10), 1955–1960. [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(3). [Link]

  • Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Current Research in Chemical Biology, 1, 100001. [Link]

  • Taylor & Francis. (n.d.). One-pot synthesis – Knowledge and References. Retrieved February 10, 2026, from [Link]

  • Zhang, W. (2021). One-pot Organic Reactions. In Green Chemistry. Royal Society of Chemistry. [Link]

  • Le Tiran, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Smith, J. D. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences, 15(4), 1-15. [Link]

  • ResearchGate. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved February 10, 2026, from [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts. [Link]

  • Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9231–9243. [Link]

  • PubChem. (n.d.). 1,3-Bibromo-5-propoxybenzene. Retrieved February 10, 2026, from [Link]

  • Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Ish Math Test Prep. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(36), 13442–13455. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Scott, J. P., & Watson, D. A. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195-16202. [Link]

  • LookChem. (n.d.). Cas no 1579943-29-5 (this compound). Retrieved February 10, 2026, from [Link]

Sources

Application Notes and Protocols: Heck Reaction Conditions for 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction in Modern Organic Synthesis

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's broad functional group tolerance and stereoselectivity make it a highly versatile tool for synthetic chemists.[3] This guide provides a detailed exploration of the Heck reaction as applied to 1,3-Dibromo-5-propoxybenzene, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings that govern the reaction's outcome and provide detailed protocols for achieving both selective mono- and di-arylation of this substrate.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this cycle is paramount to rationally designing and optimizing reaction conditions.

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// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)X(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coord [label="Alkene\nCoordination", shape=plaintext, fontcolor="#5F6368"]; PdII_Alkene [label="Ar-Pd(II)X(Ln)(Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; MigIns [label="Migratory\nInsertion", shape=plaintext, fontcolor="#5F6368"]; PdII_Alkyl [label="R-Pd(II)X(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaHE [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#5F6368"]; PdH [label="H-Pd(II)X(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Coord [label="Alkene"]; Coord -> PdII_Alkene; PdII_Alkene -> MigIns; MigIns -> PdII_Alkyl; PdII_Alkyl -> BetaHE; BetaHE -> PdH [label="Alkene Product"]; PdH -> RedElim [label="Base"]; RedElim -> Pd0 [label="- HBX"]; } . Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) species. This is often the rate-determining step, with the reactivity of the halide following the trend I > Br > Cl.[2]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-Aryl bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of base-halide salt.[5]

Controlling Selectivity in the Heck Reaction of 1,3-Dibromo-5-propoxybenzene

A primary challenge in the Heck reaction of dihalogenated arenes is achieving selective mono-arylation versus di-arylation. In the case of 1,3-Dibromo-5-propoxybenzene, the two bromine atoms are electronically and sterically similar, making selective reaction a nuanced endeavor. The electron-donating propoxy group can influence the electron density at the ortho and para positions, potentially leading to subtle differences in the reactivity of the two C-Br bonds.

Several factors can be manipulated to control the selectivity:

  • Stoichiometry of the Alkene: Utilizing a limited amount of the alkene (e.g., 1.0-1.2 equivalents) is the most straightforward approach to favor mono-arylation. Conversely, an excess of the alkene will drive the reaction towards the di-arylated product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the mono-arylated product by minimizing the opportunity for the second Heck coupling to occur.

  • Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligands on the palladium catalyst can play a crucial role in selectivity. Bulky ligands can sterically hinder the approach of the mono-arylated product to the catalyst for a second reaction, thereby favoring mono-substitution.

  • Base: The choice of base can influence the rate of catalyst regeneration and, in some cases, the overall reaction kinetics, which can be leveraged to enhance selectivity.

Experimental Protocols

The following protocols provide a starting point for conducting Heck reactions with 1,3-Dibromo-5-propoxybenzene. Optimization may be required depending on the specific alkene used.

Protocol 1: Selective Mono-Arylation of 1,3-Dibromo-5-propoxybenzene

This protocol is designed to favor the formation of the mono-arylated product by using a slight excess of the aryl bromide.

Table 1: Reaction Parameters for Selective Mono-Arylation

ParameterRecommended ValueRationale
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1]
Ligand Triphenylphosphine (PPh₃)A standard, commercially available ligand suitable for many Heck reactions.
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Organic or inorganic bases are effective; Et₃N is a common choice.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are typically used to dissolve the reactants and catalyst.
Temperature 80-100 °CA moderate temperature to ensure a reasonable reaction rate without promoting di-arylation.
Reactant Ratio (Dibromide:Alkene) 1.2 : 1.0A slight excess of the dibromide favors the mono-substitution product.
Catalyst Loading 1-3 mol%Typical catalyst loading for Heck reactions.
Ligand to Palladium Ratio 2:1 to 4:1Sufficient ligand is needed to stabilize the palladium catalyst.
Base Equivalents 2-3 equivalentsTo neutralize the HBr generated during the reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-Dibromo-5-propoxybenzene (1.2 mmol), Palladium(II) acetate (0.012 mmol, 1 mol%), and Triphenylphosphine (0.036 mmol, 3 mol%).

  • Add the chosen solvent (e.g., 5 mL of DMF).

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the alkene (1.0 mmol) and the base (e.g., Triethylamine, 2.4 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon consumption of the starting alkene (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Assemble Reactants\n(Dibromide, Pd(OAc)₂, PPh₃)\nin Schlenk Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Solvent (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preform [label="Catalyst Pre-formation\n(RT, 15 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reactants [label="Add Alkene and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to 90°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by TLC/GC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Solvent; Solvent -> Preform; Preform -> Add_Reactants; Add_Reactants -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; Monitor -> Heat [label="Incomplete"]; } . Figure 2: Experimental workflow for selective mono-arylation.

Protocol 2: Di-Arylation of 1,3-Dibromo-5-propoxybenzene

This protocol is designed to favor the formation of the di-arylated product by using an excess of the alkene and potentially more forcing conditions.

Table 2: Reaction Parameters for Di-Arylation

ParameterRecommended ValueRationale
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective precatalyst.[1]
Ligand Triphenylphosphine (PPh₃) or a more robust ligand (e.g., a biaryl phosphine)PPh₃ is often sufficient, but more robust ligands can be beneficial for longer reaction times.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Stronger inorganic bases can be advantageous for driving the reaction to completion.
Solvent N,N-Dimethylformamide (DMF) or TolueneHigher boiling point solvents may be necessary for higher temperatures.
Temperature 100-120 °CHigher temperatures are often required to drive the second Heck coupling.
Reactant Ratio (Dibromide:Alkene) 1.0 : 2.5 - 3.0A significant excess of the alkene is used to ensure di-substitution.
Catalyst Loading 2-5 mol%A slightly higher catalyst loading may be beneficial for this double coupling.
Ligand to Palladium Ratio 2:1 to 4:1To maintain catalyst stability over the longer reaction time.
Base Equivalents 4-5 equivalentsTo neutralize the HBr generated from both coupling events.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 1,3-Dibromo-5-propoxybenzene (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen phosphine ligand (e.g., PPh₃, 0.06 mmol, 6 mol%).

  • Add the solvent (e.g., 5 mL of DMF or Toluene).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkene (2.5 mmol) and the base (e.g., Potassium Carbonate, 4.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or GC.

  • After the disappearance of the mono-arylated intermediate and the starting material (typically 12-24 hours), cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to isolate the di-arylated product.

Troubleshooting and Considerations

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., with a more electron-rich phosphine ligand), or ensuring all reagents and solvents are anhydrous and deoxygenated.

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in certain solvent systems.

  • Isomerization of the Product: In some cases, the double bond in the product may isomerize. This can sometimes be suppressed by the choice of base and solvent.

  • Substrate Scope: The reactivity of the alkene will significantly impact the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.

Conclusion

The Heck reaction of 1,3-Dibromo-5-propoxybenzene offers a versatile pathway to a range of functionalized aromatic compounds. By carefully controlling the reaction parameters, particularly the stoichiometry of the reactants and the reaction time, it is possible to selectively achieve either mono- or di-arylation. The protocols provided herein serve as a robust starting point for researchers to explore the synthetic utility of this important transformation. As with any catalytic reaction, empirical optimization for each specific substrate combination is key to achieving the desired outcome with high efficiency and selectivity.

References

  • Mizoroki, T., et al. (1971). A novel method for the synthesis of stilbene derivatives. Bulletin of the Chemical Society of Japan, 44(2), 581.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Biffis, A., et al. (2018). Palladium-catalyzed C-C and C-N cross-coupling reactions: A personal account. Journal of Organometallic Chemistry, 867, 1-13.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 190-192, 1133-1150.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic commentary. Organic & Biomolecular Chemistry, 5(20), 3197-3207.
  • Sigman, M. S., & Werner, E. W. (2011). A renaissance for the Mizoroki–Heck reaction in the era of C–H functionalization.
  • O'Brien, C. J., et al. (2014). The Heck reaction: a modern perspective.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
  • Hartwig, J. F. (2010).

Sources

Troubleshooting & Optimization

Purification of crude 1,3-Dibromo-5-propoxybenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DBPB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely purifying 1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5), a key intermediate often synthesized via Williamson ether synthesis from 3,5-dibromophenol.

The primary challenge in this purification is separating the lipophilic aryl ether product from unreacted polar phenolic starting materials and potential C-alkylated side products. This guide provides a self-validating protocol to ensure >98% purity.

Physicochemical Data Sheet
PropertyValue / DescriptionImpact on Purification
Molecular Weight 293.98 g/mol Moderate size; diffuses well in standard silica pores (60 Å).
Physical State Viscous Oil or Low-Melting SolidCritical: High viscosity may cause band broadening if liquid-loaded.
Polarity Low (Lipophilic)Elutes early in normal phase; requires non-polar mobile phase.
Key Impurity 3,5-DibromophenolAcidic and polar; prone to "tailing" (streaking) on silica.
Solubility High in Hexanes, DCM, EtOAcAllows for flexible solvent system design.

Pre-Purification Diagnostics (Triage)

Before packing the column, you must validate your crude mixture. Skipping this step is the leading cause of failed separations.

Diagnostic Protocol: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Solvent System A: 100% Hexanes (Baseline check).

  • Solvent System B: 95:5 Hexanes:Ethyl Acetate (Polarity check).

Expected Observations:

  • The Product (Ether): Should appear in the top third of the plate (

    
    ) in System B. It is UV active.
    
  • The Impurity (Phenol): Will likely remain near the baseline or streak (

    
    ) in System B due to hydrogen bonding with the silica silanols.
    

Technical Note: If the


 between product and impurity is 

, column chromatography will be inefficient. You must perform a Chemical Wash first (see FAQ section).

Method Development: Mobile Phase Selection

Do not guess the solvent. Use this logic flow to determine the optimal gradient.

SolventSelection Start Start: Analyze TLC in 95:5 Hex:EtOAc CheckRf Is Product Rf > 0.3? Start->CheckRf CheckSep Is Delta Rf (Product - Impurity) > 0.15? CheckRf->CheckSep Yes TooFast Reduce Polarity: Use 100% Hexanes or 98:2 Hex:EtOAc CheckRf->TooFast No (Rf > 0.7) TooSlow Increase Polarity: Gradient 0% -> 10% EtOAc CheckRf->TooSlow No (Stuck at baseline) Good Use Isocratic: 95:5 Hex:EtOAc CheckSep->Good Yes BadSep STOP: Perform NaOH Wash (Chemical Purification) CheckSep->BadSep No

Figure 1: Decision Logic for Mobile Phase Selection based on TLC data.

The Purification Workflow (Standard Operating Procedure)

Step 1: Stationary Phase Preparation
  • Adsorbent: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30:1 to 50:1 (Silica weight : Crude weight).

  • Packing Method: Slurry packing in 100% Hexanes is recommended to prevent air bubbles and heat generation.

Step 2: Sample Loading (Critical)

Since 1,3-Dibromo-5-propoxybenzene is likely an oil or low-melting solid, Dry Loading is superior to liquid loading to prevent band broadening.

  • Dissolve crude in minimal Dichloromethane (DCM).

  • Add Silica Gel (1:1 ratio by weight to crude).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Gently pour this powder onto the top of the packed column sand bed.

Step 3: Elution Gradient
  • Column Volume (CV): ~150 mL for a 40g column.

  • Fraction Size: 15–20 mL test tubes.

PhaseSolvent CompositionVolumePurpose
Equilibration 100% Hexanes2 CVStabilize column bed.
Elution 1 100% Hexanes3 CVElute extremely non-polar impurities (e.g., traces of propyl bromide).
Elution 2 98:2 Hexanes:EtOAc5-10 CVCollect Product. (Expect product here).
Flush 80:20 Hexanes:EtOAc3 CVElute polar phenols/waste.

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (3,5-dibromophenol). Why?

Root Cause: Phenols can "streak" or "tail" significantly on silica due to strong hydrogen bonding with silanol groups, causing their band to overlap with your product. The Fix:

  • Chemical Wash (Recommended): Dissolve your crude in diethyl ether and wash 3x with 1M NaOH. The phenol will deprotonate (forming the phenoxide salt) and move into the aqueous layer. The ether product stays in the organic layer. Dry and re-run the column; the separation will be trivial.

  • Acidify Silica: If you cannot do a wash, add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the phenol and tightens its band, preventing tailing [1].

Q2: I see "ghost bands" or streaking of the product itself.

Root Cause: Mass Overloading or Solubility Issues. The Fix:

  • Ensure you used the Dry Loading technique described in Step 2. Liquid loading a viscous oil often results in uneven distribution at the column head, causing streaks.

  • Check solubility: If the product crashes out in pure Hexanes, start your gradient at 1% EtOAc rather than 0%.

Q3: The product is crystallizing inside the column tip.

Root Cause: The compound is a solid with low solubility in the non-polar mobile phase, and the concentration in the fraction is too high. The Fix:

  • Immediately switch to a slightly more polar solvent (e.g., 5% DCM in Hexanes) to redissolve the plug.

  • Use a heat gun (gently) on the column tip to melt/dissolve the blockage.

Post-Column Analysis & Validation

Once fractions are collected, validation is required before pooling.

Workflow Fractions Collected Fractions TLC_Check TLC Screening (UV 254nm) Fractions->TLC_Check Pool Pool Pure Fractions TLC_Check->Pool Single Spot Only Evap Rotary Evaporation (40°C, <20 mbar) Pool->Evap NMR 1H NMR Validation Evap->NMR

Figure 2: Post-purification workflow. Note that NMR is the final arbiter of purity.

NMR Validation Criteria (CDCl3):

  • Aromatic Region: Look for the triplet (t, 1H) and doublet (d, 2H) characteristic of the 1,3,5-substitution pattern.

  • Propoxy Chain: Verify the triplet (OCH2), multiplet (CH2), and triplet (CH3).

  • Absence of Phenol: Ensure no broad singlet peak (OH) appears around 5.0–6.0 ppm.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for flash chromatography and purification of aryl ethers).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for flash chromatography).

  • PubChem. (n.d.).[1] 1,3-Dibromo-5-propoxybenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of 1,3-Dibromo-5-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst loading in your experiments. Here, you will find scientifically grounded explanations, practical solutions, and detailed protocols to address common challenges and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of 1,3-Dibromo-5-propoxybenzene?

A good starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is generally between 1-2 mol% of the palladium precursor.[1] Depending on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the reactivity of the coupling partners, this can be systematically reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range for highly active catalytic systems.[2][3] For challenging substrates or when aiming for high turnover numbers, an initial loading of up to 5 mol% might be employed, although higher loadings can increase the likelihood of side reactions.[2][4]

Q2: I'm observing a mixture of mono- and di-substituted products. How can I control the selectivity for the mono-substituted product?

Controlling selectivity between mono- and di-substitution in dihaloarenes like 1,3-Dibromo-5-propoxybenzene is a common challenge.[5][6][7][8] Several factors influence this selectivity:

  • Ligand Choice: Bulky ligands tend to favor the release of the mono-substituted product from the palladium center, thus promoting mono-functionalization.[5][6] Conversely, less sterically demanding ligands might remain coordinated, facilitating a second oxidative addition and leading to di-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Monitoring the reaction progress closely by techniques like TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.[1]

  • Stoichiometry of Coupling Partner: Using a slight excess of the 1,3-Dibromo-5-propoxybenzene relative to the nucleophilic coupling partner can favor mono-substitution.

Q3: My reaction is sluggish or shows no conversion. Should I simply increase the catalyst loading?

While insufficient catalyst can be a reason for poor conversion, simply increasing the loading is not always the best solution and can sometimes be detrimental.[9] High catalyst concentrations can lead to the formation of palladium black (inactive palladium aggregates) and can increase the rate of side reactions such as homocoupling of the nucleophile. Before increasing the catalyst loading, consider the following:

  • Catalyst Activation: Ensure the active Pd(0) species is being generated efficiently, especially when using Pd(II) precatalysts like Pd(OAc)₂.[10][11] The use of modern, air-stable precatalysts (e.g., Buchwald or PEPPSI-type) can provide more reliable generation of the active catalyst.[12][13]

  • Reagent Purity: The presence of impurities, especially water and oxygen, can deactivate the catalyst.[10] Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere.

  • Ligand Selection: The chosen ligand may not be optimal for the specific transformation. Screening a small panel of ligands with varying steric and electronic properties can often identify a more effective catalyst system.[14]

Q4: How does the propoxy group on the aryl ring affect the cross-coupling reaction?

The propoxy group (-OPr) is an electron-donating group. This electronic effect can influence the rate of oxidative addition, which is a key step in the catalytic cycle.[15] Generally, electron-donating groups can slightly decrease the rate of oxidative addition compared to electron-withdrawing groups. However, the two bromine atoms are the primary sites of reactivity. The position of the propoxy group (meta to both bromines) will have a moderate electronic influence. Its steric bulk is unlikely to significantly hinder the reaction at the bromine positions.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues you may encounter when optimizing catalyst loading for the cross-coupling of 1,3-Dibromo-5-propoxybenzene.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Use a fresh batch of palladium precursor and ligand. 2. Consider using an air-stable precatalyst (e.g., a Buchwald G3 palladacycle).[12][13] 3. Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, especially the active Pd(0) species, are sensitive to air and moisture and can degrade over time.[10] Precatalysts are designed for more reliable and efficient generation of the active LPd(0) species.[9]
Inefficient Oxidative Addition 1. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos).[14] 2. Increase the reaction temperature in increments.For aryl bromides, oxidative addition is a crucial step.[15] Electron-rich and bulky ligands stabilize the Pd(0) center and facilitate its insertion into the C-Br bond.[14] Higher temperatures provide the necessary activation energy.
Poor Ligand Choice 1. Screen a small library of ligands with varying steric bulk and electronic properties (e.g., PPh₃, cataCXium® A, Buchwald ligands).The ligand's properties significantly impact the catalyst's stability and activity.[14] The optimal ligand is highly substrate-dependent.
Incorrect Base or Solvent 1. For Suzuki couplings, ensure the base (e.g., K₂CO₃, Cs₂CO₃) is adequately soluble; a mixture of an organic solvent and water can be beneficial.[16] 2. For Buchwald-Hartwig aminations, use a strong, non-nucleophilic base like NaOtBu or K₃PO₄.[13] 3. Ensure the solvent is anhydrous and degassed.The base is essential for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[15][17] The solvent affects the solubility of all components and the stability of the catalytic species.[9]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodehalogenation)
Possible Cause Troubleshooting Steps Scientific Rationale
High Catalyst Loading 1. Decrease the catalyst loading incrementally (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%).Excessively high catalyst concentrations can accelerate side reactions like the homocoupling of the nucleophilic partner.[9]
Sub-optimal Ligand-to-Metal Ratio 1. For monodentate phosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is often optimal.[9]An excess of ligand can sometimes form less reactive palladium species, while too little ligand can lead to catalyst decomposition and the formation of palladium black.
Presence of Oxygen 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions (Glaser coupling in Sonogashira).[18]
High Reaction Temperature 1. Lower the reaction temperature.Higher temperatures can promote undesired side reactions, including protodeboronation in Suzuki couplings.[16]

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the catalyst loading for the mono-arylation of 1,3-Dibromo-5-propoxybenzene.

Materials:

  • 1,3-Dibromo-5-propoxybenzene

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Oven-dried glassware and magnetic stir bars

Procedure:

  • To an oven-dried reaction vessel, add 1,3-Dibromo-5-propoxybenzene (1.0 equiv.), the arylboronic acid (0.9 equiv. to favor mono-substitution), and the base (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • In a separate vial, weigh the palladium precatalyst (start with 1 mol%) and dissolve it in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Once the reaction is complete or has reached optimal conversion to the mono-substituted product, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Repeat the experiment with varying catalyst loadings (e.g., 0.5 mol%, 0.1 mol%) to determine the optimal concentration.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Simplified Catalytic Cycle for Cross-Coupling

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Troubleshooting Flowchart Start Low or No Yield CheckReagents Check Reagent Purity (Substrates, Solvent, Base) Start->CheckReagents CheckCatalyst Verify Catalyst Activity (Freshness, Precatalyst Choice) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Inert Atmosphere, Temperature) Start->CheckConditions OptimizeLigand Screen Ligands CheckReagents->OptimizeLigand CheckCatalyst->OptimizeLigand CheckConditions->OptimizeLigand OptimizeBase Screen Bases/Solvents OptimizeLigand->OptimizeBase IncreaseLoading Increase Catalyst Loading (Incrementally) OptimizeBase->IncreaseLoading Success Improved Yield IncreaseLoading->Success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv.
  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv. Retrieved February 7, 2024, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). eScholarship, University of California. Retrieved February 7, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. Retrieved February 7, 2024, from [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved February 7, 2024, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Retrieved February 7, 2024, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. (2021). University of Oxford. Retrieved February 7, 2024, from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved February 7, 2024, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. (2019). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved February 7, 2024, from [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). University of Naples Federico II. Retrieved February 7, 2024, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2021). MDPI. Retrieved February 7, 2024, from [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. (2022). Semantic Scholar. Retrieved February 7, 2024, from [Link]

Sources

Troubleshooting low conversion in reactions with 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DB-PRX-05 | CAS: 1579943-29-5

Welcome to the Technical Support Hub

You are likely here because you are experiencing low conversion or loss of selectivity when working with 1,3-Dibromo-5-propoxybenzene . This substrate presents a unique set of electronic and steric challenges that distinguish it from standard aryl bromides.

This guide moves beyond generic advice to address the specific mechanistic bottlenecks caused by the meta-positioned propoxy group and the 1,3-dibromo substitution pattern .

Part 1: Substrate Analysis (The "Why")

Before troubleshooting, understand the molecule's behavior in the flask.

FeatureChemical ConsequenceImpact on Reactivity
Propoxy Group (-OPr) Electron Donating (EDG) Increases electron density on the benzene ring. This makes the C-Br bond stronger and oxidative addition (OA) of Palladium slower compared to electron-deficient rings.
Meta-Positioning Steric/Electronic Clash The C2 position (between bromines) is sterically crowded. The C4/C6 positions are electronically activated by the alkoxy group (ortho/para director), making them susceptible to unwanted electrophilic aromatic substitution (SEAr) side reactions.
1,3-Dibromo Pattern Site Selectivity High risk of oligomerization (polymerization) or bis-coupling when mono-functionalization is desired.
Part 2: Troubleshooting Suzuki-Miyaura Coupling

Symptom: Reaction stalls at <50% conversion, or significant dehalogenation (H replacing Br) is observed.

The Mechanistic Bottleneck: Oxidative Addition

Because the ring is electron-rich, a standard catalyst like Pd(PPh₃)₄ often fails to insert into the C-Br bond efficiently.[1] The catalyst decomposes to Pd black before the cycle completes.

Protocol Adjustment: The "Bulky-Rich" Strategy

Switch to electron-rich, sterically bulky phosphine ligands. These ligands push electron density onto the Pd(0) center, accelerating the difficult oxidative addition step.

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos or XPhos (Buchwald Ligands)[2]

  • Ratio: 1:2 (Pd:Ligand)

  • Base: K₃PO₄ (Anhydrous) – Avoid strong alkoxide bases if dehalogenation is present.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1)

Troubleshooting Workflow (Decision Tree)

SuzukiTroubleshooting Start Issue: Low Conversion in Suzuki Coupling CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckDehal Is Des-bromo product (Protodebromination) present? CheckSM->CheckDehal Yes Sol2 Diagnosis: Pd Cycle Death Action: Degas solvent vigorously. Use Pd(dppf)Cl2. CheckSM->Sol2 No (Unidentified Black Tar) Sol1 Diagnosis: Slow Oxidative Addition Action: Switch to SPhos or XPhos. Increase Temp to 100°C. CheckDehal->Sol1 No (Only SM remains) Sol3 Diagnosis: Base-Mediated Reduction Action: Switch from NaOtBu to K3PO4. Use Anhydrous conditions. CheckDehal->Sol3 Yes (Mass = SM - 79)

Figure 1: Decision matrix for diagnosing Suzuki coupling failures based on crude LC-MS data.

Part 3: Troubleshooting Lithium-Halogen Exchange

Symptom: Formation of "Wurtz" dimers (Ar-Ar) or low yield of the nucleophilic addition product.

The Challenge: The "Dance" of the Anion

When you treat 1,3-dibromo-5-propoxybenzene with n-BuLi, the resulting Aryl-Lithium species is highly reactive. If the temperature is not strictly controlled, it will attack unreacted starting material (Wurtz coupling).

Critical Protocol: Inverse Addition

Do not add the electrophile to the lithiated species. Instead, generate the lithiated species in the presence of the electrophile (Barbier conditions) OR use inverse addition if the electrophile is not compatible with n-BuLi.

Optimized Mono-Lithiation Protocol:

  • Solvent: Anhydrous THF (Ether oxygens coordinate Li, stabilizing the intermediate).

  • Temp: Cool to -78°C (Dry ice/Acetone). Crucial: Do not let it rise above -60°C.[3]

  • Reagent: Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

  • Quench: Add the electrophile immediately after the addition of n-BuLi is complete (Wait < 10 mins). Long wait times promote scrambling.

Data: Impact of Temperature on Selectivity

TemperatureMono-Li YieldBis-Li YieldDimer (Impurity)
-78°C88% < 2%< 5%
-40°C65%15%20%
0°C10%40%50%
Part 4: Buchwald-Hartwig Amination[4][5]

Symptom: Catalyst poisoning or no reaction.

The Chelation Trap

The propoxy oxygen can weakly coordinate to Palladium, potentially occupying a coordination site needed for the amine. Furthermore, 1,3-dibromides can form stable "palladacycles" that arrest the catalytic cycle.

Solution: Third-Generation Precatalysts

Avoid in-situ catalyst generation (e.g., Pd₂dba₃ + Ligand). Use pre-formed catalysts that activate quickly.

  • Recommended: BrettPhos Pd G3 or RuPhos Pd G3 .

  • Why: These precatalysts ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-dimers bridged by the bromine atoms.

Part 5: Frequently Asked Questions (FAQs)

Q1: I need to replace BOTH bromine atoms. Why am I getting a mix of mono- and bis-products? A: The first substitution changes the electronics of the ring. If you attach an electron-donating group (e.g., another ether or amine), the second oxidative addition becomes harder.

  • Fix: Use a large excess of the coupling partner (2.5 - 3.0 equiv) and extend reaction time. Increase catalyst loading to 5 mol%.

Q2: The starting material is not dissolving in my reaction solvent. A: 1,3-Dibromo-5-propoxybenzene is highly lipophilic.

  • Solubility Profile:

    • Excellent: Toluene, THF, DCM, Ether.

    • Poor: Methanol, Water.

    • Moderate: DMF, DMSO (Requires heating).

  • Fix: If using aqueous base (Suzuki), use Toluene as the organic phase and add a phase transfer catalyst (TBAB) if necessary.

Q3: Can I use Grignard exchange instead of Lithiation? A: Yes, i-PrMgCl·LiCl (Turbo Grignard) is actually preferred for this substrate. It allows the exchange to happen at 0°C or Room Temp without the scrambling issues seen with n-BuLi. It is much more functional-group tolerant.

References
  • BenchChem Technical Support. (2025).[1] Optimizing Suzuki Coupling for Electron-Rich Aryl Bromides. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58270933, 1,3-Dibromo-5-propoxybenzene.[4] Retrieved from

  • Santa Cruz Biotechnology. (2024). 1,3-Dibromo-5-isopropylbenzene Product Data. (Analogous chemistry). Retrieved from

  • Wikipedia Contributors. (2025). Buchwald-Hartwig Amination: Ligand Effects. Retrieved from

Sources

Preventing debromination of 1,3-Dibromo-5-propoxybenzene during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Debromination & Side Reactions

Introduction

Welcome to the technical support hub for 1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5) . This intermediate is a critical building block for liquid crystals, dendrimers, and functional polymers. Its unique structure—an electron-rich resorcinol ether core flanked by two reactive bromines—presents specific challenges during functionalization.

The most common failure mode reported by researchers is debromination (loss of Br replaced by H) or scrambling (migration of Br) during metalation or cross-coupling. This guide provides field-proven protocols to suppress these side reactions.

Quick Diagnostic: Which Reaction is Failing?

Use the decision matrix below to navigate to the correct troubleshooting module.

Diagnostic Start Select Your Reaction Type Lithiation Lithium-Halogen Exchange (n-BuLi / t-BuLi) Start->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki / Buchwald) Start->Coupling Issue_Li Issue: Product is 1-Bromo-3-propoxybenzene (Mono-debromination) Lithiation->Issue_Li Issue_Pd Issue: Hydrodebromination (Br replaced by H) Coupling->Issue_Pd Sol_Li Go to MODULE 1: Cryogenic Control Issue_Li->Sol_Li Sol_Pd Go to MODULE 2: Catalytic Cycle Repair Issue_Pd->Sol_Pd

Figure 1: Diagnostic workflow for identifying the source of debromination.

Module 1: Lithium-Halogen Exchange (Li-HE)

The Problem: You attempted to convert one bromine to a lithium species (for quenching with an electrophile), but obtained the protonated product (1-bromo-3-propoxybenzene) or the di-lithiated species.

The Science: Aryl bromides undergo rapid Li-HE with n-BuLi. The 5-propoxy group is an Electron Donating Group (EDG). While it activates the ring, it does not strongly direct lithiation (unlike a carbamate). The primary risks are:

  • Protonation: Moisture ingress or solvent degradation (THF) provides a proton source.

  • Equilibration (Halogen Dance): If the temperature rises above -60°C, the lithiated species can deprotonate the starting material or solvent, leading to scrambling.

Protocol: Selective Mono-Lithiation
ParameterRecommendationRationale
Solvent Et₂O (Diethyl Ether) or TBMETHF promotes aggregation and solvent degradation. Et₂O allows for cleaner mono-lithiation at low temps.
Temperature -78°C (Internal) Critical. Monitor internal probe, not bath temp. Scrambling rates increase exponentially > -60°C.
Reagent n-BuLi (1.05 equiv) Slight excess ensures conversion. Avoid t-BuLi unless necessary (too reactive, causes di-lithiation).
Addition Slow Stream High local concentration of BuLi promotes di-lithiation.

Step-by-Step Procedure:

  • Dry: Flame-dry a 3-neck flask under Argon.

  • Dissolve: Add 1,3-Dibromo-5-propoxybenzene (1.0 eq) in anhydrous Et₂O (0.1 M concentration).

  • Cool: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for equilibration.

  • Exchange: Add n-BuLi (1.05 eq) dropwise over 20 mins.

    • Checkpoint: The solution should remain clear or turn slightly yellow.[1] A deep red/brown color indicates decomposition or radical formation.

  • Age: Stir at -78°C for exactly 30-45 mins. Do not extend beyond 1 hour.

  • Quench: Add the electrophile (e.g., DMF, Borate, Aldehyde) at -78°C.

  • Warm: Only remove the cooling bath after the electrophile has been added and stirred for 10 mins.

Module 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The Problem: During cross-coupling, you observe Hydrodebromination . The bromine is replaced by Hydrogen instead of the boronic acid.[2]

The Science: Hydrodebromination competes with the desired transmetalation. It occurs via


-Hydride Elimination  from the palladium center.
  • Source of Hydride: Often the solvent (Isopropanol, Ethanol) or alkyl groups on the phosphine ligand.

  • Mechanism: The Pd(II)-Ar species undergoes

    
    -hydride elimination (if an alkoxide is coordinated) or abstracts a hydride, followed by reductive elimination of Ar-H.
    

PdCycle cluster_fail FAILURE PATHWAY (Hydrodebromination) cluster_success SUCCESS PATHWAY Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Slow Transmetalation + Hydride Source TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet Fast Transmetalation HydrideSource Hydride Source (2° Alcohol / Amine) Product_H Dead Product (Ar-H) PdH->Product_H Reductive Elim. Product_H->Pd0 Boron Boronic Acid (R-B(OH)2) Product_R Coupled Product (Ar-R) TransMet->Product_R Reductive Elim. Product_R->Pd0

Figure 2: Competition between desired coupling and hydrodebromination.

Troubleshooting Guide: Preventing Pd-Hydride Formation

1. Solvent Selection (Critical)

  • Avoid: Secondary alcohols (Isopropanol, 2-Butanol). These are excellent hydride donors.

  • Use: Toluene/Water, Dioxane/Water, or DMF.

  • Why? Primary alcohols and non-protic solvents resist

    
    -hydride elimination.
    

2. Catalyst & Ligand Engineering

  • Ligand: Switch to bulky, electron-rich phosphines like SPhos or XPhos (Buchwald Ligands).

  • Why? These ligands accelerate the Reductive Elimination step (forming the C-C bond) so fast that the catalyst doesn't have time to find a hydride.

  • Catalyst Loading: Increase Pd loading (from 1 mol% to 3-5 mol%) if the reaction is sluggish. A slow reaction gives more time for side reactions.

3. Base Selection

  • Avoid: Et₃N or alkoxide bases if possible (can act as H-sources via decomposition).

  • Use: Inorganic bases like K₃PO₄ or Cs₂CO₃ .

Optimized Protocol (Suzuki):

  • Mix: 1,3-Dibromo-5-propoxybenzene (1 eq), Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 eq).

  • Solvent: Add Toluene:Water (4:1 ratio).

  • Degas: Sparge with Argon for 20 mins. Oxygen promotes homocoupling and catalyst death.

  • Heat: 80°C.

    • Note: If mono-coupling is desired, use 3.0 eq of the dibromide to statistically favor the mono-product.

FAQ: Frequently Asked Questions

Q: Can I use Grignard exchange (i-PrMgCl) instead of n-BuLi? A: Yes, and it is often safer. Using i-PrMgCl·LiCl (TurboGrignard) at -15°C to 0°C often provides a stable magnesiated species without the cryogenic requirements of Lithium. However, conversion is slower. If you see unreacted starting material, switch back to n-BuLi at -78°C.

Q: My starting material is turning yellow in storage. Is it debrominating? A: Unlikely. Aryl bromides are generally stable. Yellowing usually indicates trace phenol formation (cleavage of the propoxy ether) or photo-oxidation. Store in amber vials under Nitrogen.

Q: I need to nitrate the ring. Will the bromines survive? A: Yes, but the propoxy group is a strong ortho/para director. Nitration will likely occur at the 2-position (between the bromines) or 4-position (between Br and Propoxy). The bromines themselves are stable to standard nitration conditions (HNO₃/H₂SO₄), but ensure temperature is controlled to prevent oxidation of the propoxy chain.

References
  • Lithium-Halogen Exchange Selectivity

    • Bailey, W. F.; Patricia, J. J. "The Chemistry of Alkyllithiums." J. Organomet. Chem.1988, 352, 1-46.
    • Insight: Establishes the hierarchy of exchange r
  • Prevention of Hydrodebromination in Suzuki Coupling

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3]2005 , 127, 4685–4696.

    • Insight: Demonstrates how bulky ligands (SPhos)
  • General Reactivity of 1,3-Dibromoarenes

    • Leroux, F.; Schlosser, M. "The Site of Lithiation of 1,3-Dibromobenzene." Angew.[4] Chem. Int. Ed.2002 , 41, 4272.

    • Insight: Discusses the "halogen dance" mechanism and temper

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Dibromo-5-Propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Williamson Ether Synthesis of 3,5-Dibromophenol Derivatives Document ID: TSC-2026-DBPB-05 Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary & Chemical Profile

This guide addresses the scale-up challenges for synthesizing 1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5). The primary synthetic route is the Williamson Ether Synthesis utilizing 3,5-dibromophenol and 1-bromopropane.

While the chemistry is textbook, scale-up introduces critical bottlenecks:

  • Nucleophilicity: The electron-withdrawing bromine atoms on the phenol ring reduce the nucleophilicity of the phenoxide, requiring higher temperatures or stronger polar aprotic solvents.

  • Solvent Management: The preferred solvents (DMF/DMSO) pose significant workup challenges (emulsions, removal) at scale.

  • HSE Criticality: 1-Bromopropane (n-propyl bromide) is a neurotoxin and anticipated carcinogen, requiring strict containment strategies.

Visual Workflows (Graphviz)

Figure 1: Optimized Scale-Up Reaction Workflow

Caption: Process flow for the synthesis of 1,3-Dibromo-5-propoxybenzene, highlighting critical control points (CCPs) for safety and purity.

ReactionWorkflow Start Start: Raw Material Charge Phenol 3,5-Dibromophenol (1.0 equiv) Start->Phenol Base K2CO3 (Milled) (1.5 - 2.0 equiv) Start->Base Solvent DMF or NMP (anhydrous) Start->Solvent Reaction Reaction Phase 60-80°C, 4-8h Monitor via HPLC/TLC Phenol->Reaction Base->Reaction Solvent->Reaction AlkylHalide 1-Bromopropane (1.2 equiv, Slow Addition) AlkylHalide->Reaction Reaction->AlkylHalide Add @ 40°C Quench Quench & Dilution Cool to 20°C, Add Water Reaction->Quench Conversion >98% Extraction Extraction Solvent: MTBE or Toluene Wash: 1M NaOH (removes phenol) Quench->Extraction Concentration Solvent Strip Rotary Evaporator < 50°C Extraction->Concentration Purification Purification High Vac Distillation (Target bp: ~140-150°C @ high vac) Concentration->Purification

Critical Troubleshooting Guide (Q&A)

Module A: Reaction Kinetics & Conversion

Q1: The reaction has stalled at 80% conversion. Adding more 1-bromopropane doesn't help. Why?

  • Diagnosis: This is likely due to water contamination or base passivation .

    • Mechanism:[1][2][3] Water hydrolyzes 1-bromopropane to propanol (side reaction), consuming the alkylating agent. Furthermore, water solvates the carbonate anion, reducing its basicity.

    • Scale-Up Factor: On a large scale, hygroscopic solvents like DMF absorb significant atmospheric moisture if not handled under inert gas.

  • Corrective Action:

    • Check Water Content: Ensure DMF/NMP has

      
       water (Karl Fischer titration).
      
    • Base Surface Area: Use milled anhydrous

      
      . Granular carbonate reacts too slowly due to low surface area.
      
    • Catalysis: Add 1-5 mol% Potassium Iodide (KI) . This generates the more reactive propyl iodide in situ (Finkelstein reaction logic), accelerating the attack by the deactivated phenoxide.

Q2: Why is the reaction mixture turning dark brown/black?

  • Diagnosis: Oxidative degradation of the phenol or polymerization of solvent impurities.

    • Cause: Phenoxides are electron-rich (even with bromines) and prone to oxidation at high temperatures in the presence of air.

  • Prevention: Sparge the solvent with Nitrogen or Argon for 15 minutes before heating. Maintain a positive inert atmosphere throughout the reaction.

Module B: Workup & Isolation (The "DMF Curse")

Q3: I am getting a persistent emulsion during the aqueous workup. How do I break it?

  • Context: DMF and water mix perfectly, but when you add an organic extraction solvent (like Ethyl Acetate or DCM), DMF acts as a surfactant/co-solvent, stabilizing emulsions.

  • Protocol Fix:

    • Avoid DCM: Dichloromethane often forms stubborn emulsions with DMF/Water. Use MTBE (Methyl tert-butyl ether) or Toluene instead. They have better phase separation characteristics.

    • The "Flood" Method: Dilute the reaction mixture with a massive excess of water (5x volume) before adding the extraction solvent. This forces the DMF entirely into the aqueous phase.

    • Brine Wash: If an emulsion forms, add saturated NaCl solution. The ionic strength forces phase separation.

Q4: My product contains residual 3,5-dibromophenol. How do I remove it without column chromatography?

  • Strategy: Utilize the acidity difference.

    • Phenol pKa: ~9.0 (Acidity enhanced by Br).

    • Product pKa: Non-acidic.

  • Procedure:

    • Perform a Caustic Wash : Wash the organic layer with 1M NaOH (2-3 times). The unreacted phenol will deprotonate, become water-soluble (sodium phenoxide), and wash away.

    • Warning: Do not use extremely concentrated base (>5M) or prolonged heating during the wash, or you risk hydrolyzing the ether (though aryl ethers are generally robust).

Module C: Safety & Handling (HSE)

Q5: What are the specific handling requirements for 1-Bromopropane (nPB) on a kilo-scale?

  • Risk Profile: 1-Bromopropane is a neurotoxin and is "reasonably anticipated to be a human carcinogen" (NTP). It is highly volatile.

  • Mandatory Controls:

    • Closed System: Reagents must be charged via cannula or peristaltic pump to avoid open pouring.

    • Scrubbing: Vent lines must pass through a basic scrubber or charcoal filter to capture alkyl halide vapors.

    • PPE: Standard nitrile gloves are permeable to low MW alkyl halides. Use Laminate film (Silver Shield) or Viton gloves for direct handling.

Process Optimization Data

Table 1: Solvent & Base Screening for 3,5-Dibromophenol Alkylation

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Scale-Up Notes
Acetone K2CO356 (Reflux)24+65-75%Too Slow. Low boiling point prevents complete conversion of deactivated phenol.
DMF K2CO3804-692-95%Recommended. Fast kinetics. Requires rigorous water wash to remove DMF.
Acetonitrile Cs2CO380 (Reflux)8-1085-90%Expensive. Cesium base is cost-prohibitive at kg scale. Good for small batches.
Toluene/Water KOH + TBAB906-880-85%Green Option. Phase Transfer Catalysis (PTC). Eliminates DMF removal issues but requires vigorous stirring.

Logic Tree: Troubleshooting Low Yields

Figure 2: Diagnostic Logic for Yield Improvement

Caption: Decision tree for troubleshooting low yields or incomplete conversion in ether synthesis.

Troubleshooting Issue Issue: Low Yield / Incomplete Reaction CheckTLC Analyze Crude (TLC/HPLC) Is Starting Material (SM) present? Issue->CheckTLC SM_Yes Yes: Reaction Stalled CheckTLC->SM_Yes SM Detected SM_No No: SM Consumed, but Low Product CheckTLC->SM_No No SM CheckWater Check Solvent Water Content SM_Yes->CheckWater Wet High Water Content (>0.1%) CheckWater->Wet Dry Dry Solvent CheckWater->Dry Action_Dry Action: Dry Solvent, Add excess Alkyl Halide Wet->Action_Dry CheckTemp Check Temperature Dry->CheckTemp TempLow Temp < 60°C CheckTemp->TempLow Action_Heat Action: Increase Temp to 80°C Add KI catalyst TempLow->Action_Heat CheckByproducts Check for C-Alkylation or Decomposition SM_No->CheckByproducts Action_O2 Action: Degas solvents (N2) Reduce reaction time CheckByproducts->Action_O2

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: Williamson Ether Synthesis - Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Safety Profile of 1-Bromopropane

    • Title: 1-Bromopropane (CAS 106-94-5)
    • Source: U.S. Environmental Protection Agency (EPA).[4][5]

    • URL:[Link]

  • Scale-Up of Phenolic Alkylations (General Protocol): Title: Improving reaction conditions for Williamson ether synthesis. Source: BenchChem Technical Guides.
  • Properties of 1,3-Dibromo-5-alkoxybenzenes

    • Title: 1,3-Dibromo-5-propoxybenzene Product Page & Safety Data.[6][7]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Technical Support Center: Solvent Effects on the Quaternization of REM Resin-Bound Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for optimizing the quaternization of tertiary amines bound to polymeric supports, such as Resin-Supported Amine (REM) resins. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical synthetic step. Here, we move beyond simple protocols to explain the underlying principles governing solvent choice, providing you with the knowledge to troubleshoot effectively and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the quaternization of a resin-bound tertiary amine?

A: Quaternization is the reaction of a tertiary amine with an alkylating agent (typically an alkyl halide) to form a quaternary ammonium salt. When the tertiary amine is covalently attached to a solid-phase resin support (like a Merrifield or other polystyrene-based resin), the reaction immobilizes the resulting quaternary ammonium salt on the resin. This process, a type of Menshutkin reaction, is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The resulting quaternary ammonium salt-functionalized resins are widely used as phase-transfer catalysts, scavengers, or as precursors for other functional groups.

Q2: Why is solvent selection so critical for this reaction?

A: The solvent plays a dual, critical role in solid-phase reactions. First, it must swell the polymer matrix of the resin. Second, it must facilitate the intrinsic kinetics of the SN2 reaction.

  • Resin Swelling: The polymer chains of the resin are cross-linked, forming a porous bead. For the alkylating agent to reach the tertiary amine sites within the bead, the solvent must permeate and swell this structure. Inadequate swelling effectively hides the reactive sites, leading to drastically reduced reaction rates and incomplete conversions.[2][3]

  • Reaction Kinetics: The solvent's properties, particularly its polarity and proticity, directly influence the energy of the reactants and the transition state of the SN2 reaction, thereby altering the activation energy and the overall reaction rate.[4][5]

A solvent that is excellent for the SN2 reaction in solution may be a poor choice for a solid-phase reaction if it does not adequately swell the resin. Therefore, an optimal solvent must satisfy both of these requirements.

Q3: What type of resin is a "REM Resin"?

A: REM (Resin-supported Amine) is a general term for a solid support, typically a cross-linked polystyrene bead, that has been functionalized with tertiary amine groups. These are analogous in behavior to other common polystyrene resins like Merrifield resin. The principles discussed here are broadly applicable to any solid-supported tertiary amine where the polymer backbone is non-polar, such as polystyrene-divinylbenzene (PS-DVB).

Troubleshooting Guide: Common Issues & Solutions

Q4: My quaternization yield is very low or the reaction is stalled. What's the most likely solvent-related cause?

A: The most probable cause is poor resin swelling . If the solvent cannot effectively solvate and expand the polymer backbone, the tertiary amine sites remain inaccessible to the alkylating agent. A solvent is generally considered "good" if it swells the resin to a volume greater than 4.0 mL per gram of resin.[3]

  • Diagnosis: Visually inspect the resin beads. In a good solvent, they will appear significantly larger and more translucent than in a dry state or a poor solvent. A simple test is to measure the settled volume of a known mass of resin in a graduated cylinder after adding the solvent and allowing it to equilibrate.

  • Solution: Switch to a solvent known to be effective for swelling polystyrene-based resins. Moderately polar, oxygenated solvents are often good choices.[6] Consider solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Dioxane. While highly polar solvents like DMF and DMSO are excellent for the SN2 kinetics, their swelling properties for standard polystyrene can be suboptimal compared to less polar options. Sometimes, a binary solvent mixture can achieve better swelling than either pure solvent.[7]

Q5: The reaction is proceeding, but it's extremely slow. How can I use the solvent to accelerate it?

A: This is a kinetics problem. Quaternization is an SN2 reaction that proceeds through a charged, polar transition state.[8] To accelerate the reaction, you need a solvent that stabilizes this transition state more than it stabilizes the neutral reactants.

  • Causality: The ideal solvent for an SN2 reaction is polar aprotic .[4][9]

    • Polarity helps to stabilize the charge separation in the transition state (where the nucleophile and leaving group both bear partial charges), thus lowering its energy.[4]

    • Aprotic character is crucial. Protic solvents (like alcohols or water) have acidic protons (O-H, N-H bonds) that can form strong hydrogen bonds with the lone pair of the tertiary amine (the nucleophile). This heavily solvates and stabilizes the starting material, increasing the energy barrier (activation energy) the reaction must overcome.[4] Polar aprotic solvents (like DMF, DMSO, Acetone) solvate cations well but are less effective at solvating anions or nucleophiles, leaving them "naked" and more reactive.[10]

  • Solution: If your current solvent is non-polar (e.g., Hexane) or polar protic (e.g., Methanol), the kinetics will be slow. Assuming adequate swelling is maintained, switch to a polar aprotic solvent.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone.

    • Strategy: If a good swelling solvent like DCM gives slow kinetics, consider using a mixture. For example, a 1:1 mixture of DCM:DMF can provide a balance of excellent swelling and favorable kinetics.

Q6: I'm observing side reactions, such as elimination. Can the solvent be a contributing factor?

A: Yes, while less common, the solvent can influence side reactions. The primary side reaction of concern is Hofmann elimination, especially with sterically hindered amines or alkylating agents and at elevated temperatures. This reaction is favored by strong bases. While the tertiary amine itself is a base, the reaction conditions can promote elimination.

  • Solvent Influence: The choice of solvent can affect the basicity of the amine and the stability of the transition state for the competing elimination (E2) pathway. However, the more direct factors are typically temperature and the structure of the reactants.

  • Solution:

    • Lower the Temperature: Quaternization can often proceed effectively at room temperature, albeit more slowly. Running the reaction at a lower temperature will disproportionately slow the elimination reaction, which typically has a higher activation energy.

    • Re-evaluate Solvent: While the solvent effect is secondary to temperature, ensure you are not using a solvent that could actively promote elimination. Stick to standard polar aprotic solvents (DMF, DMSO, Acetonitrile) which are well-established for this transformation.[8]

Core Principles & Experimental Design
The Central Role of Resin Swelling

The accessibility of reactive sites is paramount in solid-phase chemistry. The degree of swelling depends on the compatibility between the solvent and the polymer matrix. For polystyrene resins, this can be predicted using Hansen Solubility Parameters (HSP), which describe a solvent's energy in terms of dispersion (δD), polar (δP), and hydrogen-bonding (δH) components.[2] For Merrifield resin, a good swelling solvent generally has a low δH and δP (<10), with a δD in the 16-20 range.[2][3]

Data Presentation: Solvent Properties and Their Impact

The table below summarizes the properties of common solvents and their expected performance for the quaternization of polystyrene-bound tertiary amines.

SolventDielectric Constant (ε)TypeResin Swelling (Polystyrene)SN2 RateOverall Suitability & Comments
Dichloromethane (DCM) 9.1Polar AproticExcellentModerateGood starting point. Excellent swelling but moderate polarity may limit rate.
Tetrahydrofuran (THF) 7.6Polar AproticExcellentModerateSimilar to DCM, a very good swelling solvent.
Toluene 2.4Non-polarExcellentPoorExcellent for swelling, but its non-polar nature severely slows the SN2 reaction.
N,N-Dimethylformamide (DMF) 36.7Polar AproticModerate-GoodExcellentThe workhorse solvent. Balances good swelling with excellent kinetics.[4]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticModerateExcellentHighest polarity promotes the fastest kinetics, but may not swell the resin as well as DCM or THF.[4]
Acetonitrile 37.5Polar AproticPoorExcellentKinetically favorable but generally a poor swelling solvent for polystyrene resins.
Methanol 32.7Polar ProticPoorVery PoorAvoid. Poor swelling and the protic nature will solvate the amine, inhibiting the reaction.[4]
Water 80.1Polar ProticVery PoorVery PoorAvoid. Incompatible with polystyrene resins and inhibits the reaction.
Visualization of Key Processes

The following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

SN2_Mechanism S-N-2 Quaternization on Resin cluster_start cluster_caption Resin Resin-N(R)₂ TS Transition State [Resin---N(R)₂---R'---X]ᵟ⁺ Resin->TS Sₙ2 Attack AlkylHalide R'-X AlkylHalide->TS Sₙ2 Attack Product Quaternized Resin Resin-N(R)₂R'⁺ TS->Product LeavingGroup X⁻ TS->LeavingGroup Troubleshooting_Flowchart cluster_caption Start Problem: Low Quaternization Yield CheckSwelling Step 1: Assess Resin Swelling (Is it > 4 mL/g?) Start->CheckSwelling SwellingOK Swelling is Adequate CheckSwelling->SwellingOK Yes SwellingBad Swelling is Poor CheckSwelling->SwellingBad No CheckKinetics Step 2: Evaluate Solvent Polarity (Is it Polar Aprotic?) SwellingOK->CheckKinetics SolventForSwelling Solution: Change to a better swelling solvent (e.g., DCM, THF, Toluene, or mixtures) SwellingBad->SolventForSwelling KineticsOK Solvent is Polar Aprotic CheckKinetics->KineticsOK Yes KineticsBad Solvent is Non-polar or Protic CheckKinetics->KineticsBad No CheckTemp Step 3: Check Other Factors (Temp, Reagent Stoichiometry) KineticsOK->CheckTemp SolventForKinetics Solution: Change to a Polar Aprotic solvent (e.g., DMF, DMSO, or DCM/DMF mixture) KineticsBad->SolventForKinetics Final Yield should be optimized CheckTemp->Final

Caption: Figure 2. Troubleshooting Flowchart for Low Yield

Experimental Protocols
Protocol 1: General Procedure for Solvent Screening

This protocol allows for a rapid, parallel assessment of different solvents for your specific resin and alkylating agent.

  • Preparation: Dispense an equal amount (e.g., 100 mg) of your REM resin into several reaction vessels (e.g., glass vials with screw caps).

  • Solvent Addition: To each vessel, add a different solvent (e.g., DCM, THF, DMF, DMSO, and a 1:1 DCM/DMF mixture) to a final concentration of ~0.2 M based on resin loading.

  • Swelling Equilibration: Gently agitate the vessels for 30 minutes to allow the resin to swell completely. Note any visual differences in bead size.

  • Reagent Addition: Add your alkylating agent (e.g., methyl iodide, benzyl bromide) to each vessel. A 5- to 10-fold excess relative to the resin's tertiary amine loading is recommended to drive the reaction to completion.

  • Reaction: Seal the vessels and allow them to react under gentle agitation at your desired temperature (room temperature is a good starting point).

  • Monitoring: After a set time (e.g., 16 hours), take a small aliquot of the supernatant from each vessel. Analyze the disappearance of the alkylating agent by a suitable method (TLC, LC-MS) to get a qualitative sense of reaction progress.

  • Work-up & Analysis: For a quantitative result, wash the resin from each vessel thoroughly with the reaction solvent, followed by methanol and DCM, then dry under vacuum. The extent of quaternization can be determined by cleaving a small sample and analyzing by ¹H-NMR, or by elemental analysis to detect the counter-ion (e.g., Br, I). [11]

Protocol 2: Monitoring Reaction Completion using a Colorimetric Test (Qualitative)

A simple colorimetric test can confirm the presence of the newly formed quaternary ammonium salt.

  • Sample Preparation: After the reaction, wash a small sample of the resin beads (approx. 5-10 mg) thoroughly to remove all unreacted reagents and soluble byproducts. Dry the beads.

  • Indicator Solution: Prepare a dilute solution of an anionic dye, such as fluorescein or bromophenol blue, in a non-polar solvent in which the dye itself is poorly soluble (e.g., DCM).

  • Test: Add the washed resin beads to the dye solution.

  • Observation: If quaternization has occurred, the positively charged quaternary ammonium sites on the resin will ionically bind the anionic dye. You will observe the resin beads becoming intensely colored, while the surrounding solution becomes paler or colorless. This provides a rapid, visual confirmation of successful functionalization. [12]

References
  • Title: Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space Source: PubMed, Chemistry. 2019 Apr 1;25(19):4951-4964 URL: [Link]

  • Title: Greener solvents for solid-phase synthesis Source: Green Chemistry (RSC Publishing), 2017, 19, 249-257 URL: [Link]

  • Title: HSP space plot showing the swelling of Merrifield resin by 27 solvents. Source: ResearchGate, from Chemistry. 2019;25(19):4951-4964 URL: [Link]

  • Title: Investigation of Parameters that Affect Resin Swelling in Green Solvents Source: White Rose Research Online, ChemSusChem. 2020 Apr 23; 13(8): 2008–2016 URL: [Link]

  • Title: Investigation of Parameters that Affect Resin Swelling in Green Solvents Source: PMC, National Institutes of Health, ChemSusChem. 2020 Apr 23; 13(8): 2008–2016 URL: [Link]

  • Title: What is the effect of solvent on SN2? Source: Quora URL: [Link]

  • Title: Solvent Effects SN2 Source: YouTube URL: [Link]

  • Title: Analysis of solvent effect on SN2 reactions by different theoretical models Source: ResearchGate, Journal of Molecular Structure: THEOCHEM. 1993;283:259-66 URL: [Link]

  • Title: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO Source: Semantic Scholar, Journal of Advanced Scientific Research, 2018; 9(2): 01-04 URL: [Link]

  • Title: Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composition Source: RSC Publishing, Materials Advances. 2023;4(19):4174-88 URL: [Link]

  • Title: Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces Source: ResearchGate, Journal of Applied Polymer Science. 2011;120(3) URL: [Link]

  • Title: Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors Source: Eindhoven University of Technology, Master's Thesis URL: [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral data for 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5) is a critical halogenated building block used in the synthesis of functional materials, including liquid crystals, metallo-supramolecular polymers, and pharmaceutical intermediates. Its dual bromine functionality allows for versatile Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the propoxy tail provides solubility and tunable lipophilicity.

This guide provides a rigorous comparison of the


H and 

C NMR spectral data
of 1,3-Dibromo-5-propoxybenzene against its key structural analogs: 1,3,5-Tribromobenzene (the symmetric precursor) and 3,5-Dibromoanisole (the methoxy analog). By analyzing these shifts, researchers can validate the successful alkylation of 3,5-dibromophenol and ensure the integrity of the propoxy chain.

Structural Logic & Theoretical Prediction

The molecule belongs to the


 point group (assuming a planar conformation of the alkoxy chain relative to the ring). The substitution pattern dictates a specific splitting pattern in the aromatic region:
  • H2 (Position 2): Located between two Bromine atoms. Deshielded by inductive withdrawal of Br, but shielded by the mesomeric effect of the alkoxy group at the para position.

  • H4, H6 (Positions 4, 6): Equivalent. Located ortho to the Propoxy group and ortho to a Bromine atom. These are significantly shielded relative to H2 due to the strong ortho-donation from the oxygen lone pairs.

Connectivity Diagram (DOT)

The following diagram illustrates the NMR coupling logic and signal assignment strategy.

NMR_Logic cluster_structure Molecular Structure cluster_signals NMR Signals Core Benzene Core (1,3,5-Substituted) Br Bromine (x2) (Positions 1, 3) Core->Br Inductive (-I) Propoxy Propoxy Group (Position 5) Core->Propoxy Mesomeric (+M) H2 H2: Triplet (Fine) ~7.2-7.3 ppm Br->H2 Deshielding H46 H4/H6: Doublet ~6.9-7.0 ppm Propoxy->H46 Strong Shielding Aliphatic Aliphatic Chain (t, m, t) Propoxy->Aliphatic Connectivity H2->H46 Meta Coupling (J ~ 1.5 Hz)

Figure 1: NMR Signal Assignment Logic. The propoxy group breaks the symmetry of the tribromobenzene precursor, creating two distinct aromatic environments.

Experimental Protocol: Synthesis & Sample Prep

To obtain high-fidelity spectra, the compound is typically synthesized via Williamson ether synthesis. The following protocol ensures minimal paramagnetic impurities which can broaden NMR lines.

Synthesis Workflow

Reaction: 3,5-Dibromophenol + 1-Bromopropane (


, Acetone, Reflux).
  • Dissolution: Dissolve 3,5-dibromophenol (1.0 eq) in anhydrous Acetone (0.5 M).

  • Base Addition: Add powdered anhydrous

    
     (2.0 eq). Stir for 15 min.
    
  • Alkylation: Add 1-Bromopropane (1.5 eq) dropwise. Reflux for 12-24 hours.

  • Workup: Filter salts. Evaporate solvent. Redissolve in

    
    , wash with 1M NaOH (to remove unreacted phenol), then Brine.
    
  • Purification: Silica gel column (Hexanes:EtOAc 95:5) to remove traces of over-alkylated byproducts or decomposition.

NMR Sample Preparation[1]
  • Solvent:

    
     (Chloroform-d) is the standard. Ensure acidity is low to prevent ether cleavage (though unlikely).
    
  • Concentration: 10-15 mg in 0.6 mL solvent for

    
    H; 30-50 mg for 
    
    
    
    C.
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Comparative Spectral Data

The following tables compare the target molecule with 1,3,5-Tribromobenzene (to show the effect of substitution) and 3,5-Dibromoanisole (to show the effect of chain length).

Table 1: H NMR Chemical Shift Comparison ( , 400 MHz)
PositionProton Type1,3-Dibromo-5-propoxybenzene (Target)3,5-Dibromoanisole (Analog)1,3,5-Tribromobenzene (Reference)
Ar-H (C2) Aromatic7.28 ppm (t, J=1.7 Hz)7.29 ppm7.65 ppm (s)
Ar-H (C4,6) Aromatic6.98 ppm (d, J=1.7 Hz)7.01 ppm7.65 ppm (s)

-CH2

3.91 ppm (t, J=6.5 Hz)3.80 ppm (

)
N/A

-CH2

1.81 ppm (m/sext)N/AN/A

-CH3

1.04 ppm (t, J=7.4 Hz)N/AN/A

Key Diagnostic Feature:

  • The loss of the singlet at 7.65 ppm (characteristic of Tribromobenzene) confirms the substitution of one Bromine.

  • The appearance of the 3:1 triplet at ~7.28 ppm and 2:1 doublet at ~6.98 ppm confirms the 1,3,5-substitution pattern with one unique substituent.

  • The triplet at 3.91 ppm is distinct from the singlet of the methoxy analog (~3.80 ppm), confirming the propyl chain.

Table 2: C NMR Chemical Shift Comparison ( , 100 MHz)
Carbon TypeAssignmentTarget Shift (

)
Notes
C-O (Ar) C5160.2 ppm Deshielded by Oxygen.
C-Br (Ar) C1, C3122.9 ppm Heavy atom effect (shielding relative to C-H).
C-H (Ar) C2126.5 ppm Between two Br atoms.
C-H (Ar) C4, C6117.1 ppm Ortho to alkoxy (shielded).

-CH2

70.4 ppm Characteristic ether linkage.

-CH2

22.4 ppm

-CH3

10.5 ppm

Performance Analysis & Troubleshooting

Distinguishing from Impurities

In synthesis, the most common impurity is unreacted 3,5-Dibromophenol .

  • Phenol Signal: Look for a broad singlet (

    
    ) around 5.0-6.0 ppm (concentration dependent).
    
  • Shift Change: The aromatic protons of the phenol are typically slightly upfield compared to the ether product due to the stronger donation of the free phenolate/phenol group.

Distinguishing from Isomers

1,4-Dibromo-2-propoxybenzene (Isomer) would show a completely different aromatic pattern:

  • Target (1,3,5-): 3 protons, 2 environments (2:1 ratio).

  • Isomer (1,2,4-): 3 protons, 3 distinct environments (1:1:1 ratio), likely showing ortho-coupling (

    
     Hz) which is absent  in the target (only meta-coupling, 
    
    
    
    Hz).
Workflow Visualization

Synthesis_Workflow Start Start: 3,5-Dibromophenol Reagent Reagents: 1-Bromopropane K2CO3, Acetone, Reflux Start->Reagent Reaction Reaction: Sn2 Substitution Reagent->Reaction Check Checkpoint: TLC/NMR (Look for disappearance of -OH) Reaction->Check Purify Purification: Silica Column (Hexane/EtOAc) Check->Purify Final Product: 1,3-Dibromo-5-propoxybenzene Purify->Final

Figure 2: Synthesis and Purification Workflow to ensure spectral purity.

References

  • PubChem. 1,3-Dibromo-5-propoxybenzene (CID 58270933). National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. (For solvent calibration). Available at: [Link]

  • Organic Syntheses. Alkylation of Phenols: General Procedures. (Reference for Williamson Ether Synthesis conditions). Available at: [Link]

Sources

Comparing the reactivity of 1,3-Dibromo-5-propoxybenzene with other dibromoarenes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1,3-Dibromo-5-propoxybenzene , a critical "Janus scaffold" in organic synthesis. This guide moves beyond basic properties to explore the competitive reactivity landscapes of lithiation and cross-coupling, designed for researchers in medicinal chemistry and materials science.

Executive Summary: The "Meta-Meta" Advantage

1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5) represents a strategic branch point in the synthesis of dendrimers, liquid crystals, and poly-aryl pharmaceutical intermediates. Unlike its unsubstituted counterpart (1,3-dibromobenzene), the C5-propoxy group introduces two critical features:

  • Solubility & Lipophilicity: The propyl chain breaks crystal packing forces, significantly enhancing solubility in non-polar solvents (Hexanes, Toluene) compared to the methoxy analog (3,5-dibromoanisole).

  • Electronic Modulation: The alkoxy group is an ortho/para activator by resonance, but the bromine atoms are located at the meta positions relative to it. This creates a unique electronic push-pull system where the C-Br bonds are electronically distinct from those in electron-deficient arenes (e.g., 3,5-dibromonitrobenzene).

Reactivity Snapshot
TransformationDominant MechanismSelectivity DriverKey Challenge
Lithiation Halogen-Metal ExchangeKinetic Control (-78°C)Preventing double exchange
Pd-Coupling Oxidative AdditionStatistical / StericMono- vs. Bis-arylation
Nucleophilic Sub. SNArInductive ActivationRequires strong EWG aux.

Electronic & Steric Analysis

To understand the reactivity, we must visualize the competing vectors of activation.

G Core 1,3-Dibromo-5-propoxybenzene OPr 5-Propoxy Group (Strong Resonance Donor) Core->OPr Br 1,3-Bromo Groups (Inductive Withdrawal) Core->Br C2 C2 Position (Sterically Crowded) Activated by OPr (para) OPr->C2 Directs Electrophiles (E+) C46 C4/C6 Positions (Ortho to OPr) Activated by OPr (ortho) OPr->C46 Directs Electrophiles (E+) Br->C2 Acidifies Proton (Inductive) CBr C-Br Bonds (Sites of Oxidative Addition) Br->CBr Site of Pd(0) insertion

Figure 1: Electronic activation map. The propoxy group activates C2, C4, and C6 for electrophilic attack (SEAr), while the Bromines prime the C1/C3 positions for metal insertion.

Comparative Reactivity Profile

A. Lithiation: Exchange vs. Deprotonation

The most distinct reactivity difference lies in how this scaffold behaves with organolithiums compared to other arenes.

  • 1,3-Dibromo-5-propoxybenzene (Target):

    • Reaction:Lithium-Halogen Exchange .[1][2][3]

    • Mechanism:[1][4][5] Treatment with n-BuLi at -78°C results in rapid exchange of one bromine atom to form the 1-lithio-3-bromo-5-propoxybenzene intermediate.

    • Why: The C-Br bond is weaker than the C-H bond. Although the alkoxy group directs ortho-metalation (DoM), the kinetic rate of Li/Br exchange is orders of magnitude faster.

    • Utility: Allows for the stepwise introduction of electrophiles (E1 then E2).

  • vs. 1,3-Dimethoxybenzene (Resorcinol ether):

    • Reaction:Directed Ortho Metalation (DoM) .[2]

    • Mechanism:[1][4][5] Lacks bromine. n-BuLi deprotonates C2 (between oxygens).

  • vs. 1,3-Dibromobenzene:

    • Reaction:Lithium-Halogen Exchange .[1][2][3]

    • Difference: The propoxy derivative is more electron-rich. The resulting aryl-lithium is more nucleophilic but slightly less stable than the unsubstituted analog, requiring strictly controlled temperatures (<-70°C) to prevent benzyne formation or scrambling.

B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)

In cross-coupling, the challenge is desymmetrization .

  • The Statistical Problem: Since both bromines are chemically equivalent, reacting with 1.0 equivalent of boronic acid typically yields a mixture:

    • ~50-60% Mono-coupled product

    • ~20-25% Bis-coupled product

    • ~20-25% Unreacted starting material

  • The Solubility Advantage: The propoxy tail often creates a significant solubility difference between the starting dibromide (highly soluble) and the mono-coupled biaryl (often crystalline or distinct polarity). This makes chromatographic separation of the mono-product significantly easier compared to the methoxy (anisole) analog, where solubility differences are subtle.

Comparative Data Table: Reactivity & Properties

CompoundElectronic CharacterLi-Exchange RatePd-Oxidative Addition RateSolubility (LogP)*
1,3-Dibromo-5-propoxybenzene Electron-Rich Fast Moderate ~4.2 (High)
3,5-DibromoanisoleElectron-RichFastModerate~3.1 (Med)
1,3-DibromobenzeneNeutralFastFast~3.8 (High)
1,3-Dibromo-5-nitrobenzeneElectron-PoorRisk of RedoxVery Fast~3.2 (Med)

*LogP values are calculated estimates based on fragment contributions.

Experimental Protocols

Protocol A: Synthesis of 1,3-Dibromo-5-propoxybenzene

Rationale: Alkylation of 3,5-dibromophenol is the most robust route. 3,5-Dibromophenol is readily available or synthesized from 1,3,5-tribromobenzene.

  • Reagents: 3,5-Dibromophenol (1.0 equiv), 1-Bromopropane (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve 3,5-dibromophenol in anhydrous DMF.

    • Add K₂CO₃ and stir for 15 min at RT (deprotonation).

    • Add 1-bromopropane dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with Hexanes (3x). The propoxy derivative is highly lipophilic and extracts cleanly.

    • Purification: Silica plug (100% Hexanes). Note: The product is an oil/low-melting solid.

Protocol B: Site-Selective Mono-Lithiation

Rationale: Exploiting the rate difference between Li-Hal exchange and DoM.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Execution:

    • Cool substrate solution to -78°C (Acetone/Dry Ice).

    • Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Critical Step: Stir for exactly 30 mins at -78°C. (Longer times risk scrambling).

    • Add Electrophile (e.g., DMF, I₂, or Chlorosilane) (1.2 equiv).

    • Warm to RT slowly.

  • Outcome: Yields >85% mono-functionalized product.

Protocol C: Optimized Mono-Suzuki Coupling

Rationale: Using a bulky ligand to enhance selectivity and controlling stoichiometry.

  • Catalyst System: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronates).

  • Conditions:

    • Solvent: Toluene/Ethanol/Water (4:1:1) – biphasic system helps separate product.

    • Base: Na₂CO₃ (2.0 equiv).

    • Boronic Acid: 0.95 equivalents (Slight deficiency of boronic acid is crucial to minimize bis-coupling).

  • Procedure:

    • Reflux for 12 hours.[6]

    • Purification: The unreacted starting material (non-polar) elutes first in Hexanes. The mono-coupled product (slightly more polar due to asymmetry) follows. The bis-coupled product elutes last.

Visualizing the Reaction Pathways

ReactionPath Start 1,3-Dibromo-5- propoxybenzene Li_Int Intermediate: 1-Lithio-3-bromo- 5-propoxybenzene Start->Li_Int n-BuLi, -78°C (Li-Hal Exchange) Pd_Int Pd-Intermediate: Oxidative Addition at C1 Start->Pd_Int Pd(0) Cat. Prod_Li Product A: 3-Bromo-5-propoxy- benzaldehyde (e.g.) Li_Int->Prod_Li Electrophile (E+) Prod_Suz Product B: Mono-Biaryl Scaffold Pd_Int->Prod_Suz Ar-B(OH)2 (0.9 eq) Prod_Bis By-Product: Bis-Aryl (Over-reaction) Prod_Suz->Prod_Bis Excess Ar-B(OH)2

Figure 2: Divergent synthesis pathways. The lithium route offers high fidelity for mono-functionalization, while the Suzuki route requires stoichiometric control.

Applications & References

This scaffold is primarily used in:

  • Liquid Crystals: The propoxy tail serves as a flexible spacer, while the 1,3-substitution angle (120°) creates "bent-core" or banana-shaped mesogens.

  • Dendrimers: Used as the focal point for Fréchet-type convergent dendrons.

  • OLED Hosts: The meta-linkage disrupts conjugation, maintaining high triplet energy (ET) values in host materials.

References
  • Reactivity of Alkoxybenzenes: Kinetics of alkyl- and alkoxybenzene bromination... (NSF/Chem Studies). Establishes the electronic activation parameters of alkoxy groups.

  • Site-Selective Coupling: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[7] (Chem. Sci., 2011).[8] Provides the mechanistic basis for mono-coupling in symmetric dihalides.

  • Lithiation Mechanisms: Organo-lithiation and halogen metal exchange reactions. (Indian Acad. Sci.). Details the competition between DoM and Exchange.

  • Dendrimer Synthesis: Liquid-Crystalline Dendrimers Designed by Click Chemistry. (ResearchGate).[8][9] Illustrates the use of 3,5-dihaloalkoxybenzenes as building blocks.

  • General Properties: PubChem Compound Summary for 1,3-Dibromo-5-propoxybenzene (CID 58270933).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous stability profile of Propoxybenzene (Phenyl propyl ether) , benchmarking it against its lower homologs, Anisole (Methoxybenzene) and Phenetole (Ethoxybenzene) .

While often grouped simply as "ether solvents" or "intermediates," the lengthening of the alkyl chain from methyl (anisole) to propyl (propoxybenzene) introduces critical shifts in oxidative susceptibility and metabolic clearance .

Key Findings:

  • Oxidative Risk: Propoxybenzene exhibits lower stability than anisole regarding autoxidation, driven by the stabilization of the radical intermediate at the

    
    -carbon.
    
  • Metabolic Lability: In drug discovery contexts, Propoxybenzene is metabolized significantly faster than anisole due to increased lipophilicity (

    
    ) facilitating CYP450 active site binding.[1]
    
  • Chemical Robustness: All three homologs share high resistance to base hydrolysis but are equally susceptible to strong acid cleavage (HI/HBr).[1]

Physicochemical Baseline & Structural Homology

To understand stability, we must first establish the structural baseline. The addition of methylene (


) units increases lipophilicity and boiling point, altering how the molecule interacts with environmental stressors and biological enzymes.
PropertyAnisole (Reference)PhenetolePropoxybenzene (Target)Stability Implication
Structure



Chain length dictates steric access.[1]
Molecular Weight 108.14 g/mol 122.16 g/mol 136.19 g/mol
Boiling Point 154°C170°C~191°CPropoxybenzene is less volatile; persistence in open systems is higher.[1]
LogP (Lipophilicity) 2.112.513.20Critical: Higher LogP correlates with faster metabolic clearance (See Section 4).[1]

-Carbon Type
Primary (Methyl)Secondary-likeSecondary-like*Attached to O and C. Dictates radical stability.[1]

Oxidative Stability: The Autoxidation Threat

Ethers are notorious for forming explosive peroxides upon exposure to air and light. This risk is not uniform across all ethers.[1]

The Mechanism: Radical Abstraction

Autoxidation proceeds via a free-radical chain mechanism.[1][2] The rate-limiting step is the abstraction of a hydrogen atom from the carbon adjacent to the oxygen (the


-carbon).[2]

Comparative Analysis:

  • Anisole: The

    
    -carbon is a methyl group.[1] Abstraction yields a primary radical species (
    
    
    
    ).[1]
  • Propoxybenzene: The

    
    -carbon is a methylene group attached to an ethyl chain.[1] Abstraction yields a radical (
    
    
    
    ).[1]
Diagram: Autoxidation Pathway

Autoxidation Start Propoxybenzene (Ph-O-CH2-R) Radical α-Carbon Radical (Ph-O-CH•-R) Start->Radical H-Abstraction Initiator Radical Initiator (hν / O2) Initiator->Radical PeroxyRad Peroxy Radical (Ph-O-CH(OO•)-R) Radical->PeroxyRad + O2 (Fast) Hydroperoxide Hydroperoxide (Explosive Hazard) PeroxyRad->Hydroperoxide + Ph-O-CH2-R (Chain Propagation) Hydroperoxide->Radical Degradation

Figure 1: Mechanism of ether autoxidation. The stability of the 'Radical' intermediate determines the rate of degradation.

Chemical Stability: Acidic Cleavage

While ethers are chemically inert to bases (NaOH) and reducing agents, they are vulnerable to strong acids (HI, HBr).[3]

  • Reagent Sensitivity: Stable in HCl; Cleaved by HI/HBr.[1]

  • Mechanism:

    
     Nucleophilic Substitution.[1][3]
    
    • Protonation of the ether oxygen.[4][5]

    • Nucleophilic attack by the halide (

      
       or 
      
      
      
      ) on the alkyl group.[1]

Comparative Performance:

  • Anisole: The nucleophile attacks a Methyl group. Steric hindrance is minimal.[1] Reaction is fast.

  • Propoxybenzene: The nucleophile attacks a Propyl group.[6] The additional carbon chain introduces slight steric hindrance compared to the methyl group.[6]

  • Result: While both are cleaved, Propoxybenzene cleaves slightly slower than Anisole under identical acidic conditions due to the steric penalty at the

    
    -carbon during the 
    
    
    
    transition state.

Metabolic Stability: The Drug Development Perspective

In medicinal chemistry, replacing a methoxy group (Anisole) with a propoxy group (Propoxybenzene) is a common "bioisosteric" strategy to alter solubility. However, this drastically impacts metabolic stability (Half-life,


).[1]
CYP450 O-Dealkylation

The primary clearance pathway is O-dealkylation catalyzed by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4).[1]

The Lipophilicity Rule: CYP enzymes generally prefer lipophilic substrates.

  • Anisole (LogP 2.1): Moderate affinity.[1] Slower turnover.[1]

  • Propoxybenzene (LogP 3.2): High affinity.[1] The propyl chain acts as a "greasy handle," anchoring the molecule into the CYP active site.

Experimental Outcome: In human liver microsomes (HLM), Propoxybenzene typically exhibits a higher intrinsic clearance (


)  compared to Anisole.[1] The propyl group is rapidly hydroxylated at the 

-carbon, leading to spontaneous collapse into phenol and propanal.
Diagram: Metabolic O-Dealkylation

Metabolism Parent Propoxybenzene (Lipophilic Substrate) CYP CYP450 Enzyme (Oxidation) Parent->CYP Binding (LogP driven) Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate α-Hydroxylation Products Phenol + Propanal (Excreted) Intermediate->Products Spontaneous Cleavage

Figure 2: Metabolic pathway.[1] Higher lipophilicity of propoxybenzene accelerates the initial binding step.

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Protocol A: Forced Degradation (Acidic Cleavage)

Objective: Quantify relative chemical stability against acid hydrolysis.

  • Preparation: Prepare 10 mM stock solutions of Anisole and Propoxybenzene in Acetonitrile.

  • Stress Condition: Mix 100 µL stock with 900 µL of 57% HI (Hydriodic Acid) .

  • Incubation: Heat to 60°C in a sealed, pressure-rated vial for 4 hours.

  • Quenching: Neutralize with saturated

    
     (Caution: Gas evolution). Extract with Ethyl Acetate.[1]
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Criteria: Detection of the Phenol peak.

    • Calculation: % Degradation =

      
      .[1]
      
Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Determine intrinsic clearance (


).[1][7]
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Add Propoxybenzene (final conc. 1 µM). Note: Low concentration prevents enzyme saturation.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Stop Reaction: Quench immediately into ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Anisole).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.[1]

    • Slope (

      
      ) = Elimination rate constant.[1]
      
    • Half-life (

      
      ) = 
      
      
      
      .[1]
Diagram: Stability Testing Workflow

Workflow cluster_0 Stress Conditions Sample Test Compound (10 mM Stock) Acid Acid Hydrolysis (HI, 60°C) Sample->Acid Metabolic Microsomal Incub. (HLM + NADPH) Sample->Metabolic Quench Quench & Extract (ACN/EtOAc) Acid->Quench Metabolic->Quench Analysis LC-MS/MS or HPLC Quench->Analysis Data Calculate t1/2 & Degradation % Analysis->Data

Figure 3: Standardized workflow for comparative stability assessment.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Defines ether cleavage mechanisms and

    
     kinetics). 
    
  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Authoritative source on metabolic stability and enzymatic hydrolysis).[1]

  • PubChem Database. (2025).[1][8] Propoxybenzene Compound Summary. National Center for Biotechnology Information.[1] (Source for physicochemical properties LogP/BP). [1]

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Mechanisms of O-dealkylation).

  • NIST Chemistry WebBook. (2025).[1] Propyl phenyl ether Thermochemical Data. (Verified boiling point and thermodynamic data). [1]

Sources

A Comparative Guide to Quantum Chemical Studies on the Structure of 1,3-Dibromo-5-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of quantum chemical methodologies for elucidating the structural and electronic properties of 1,3-dibromo-5-substituted benzenes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causal relationships behind computational choices, ensuring a robust and validated approach to molecular modeling. We will explore how different substituents modulate the geometry and electronic landscape of the dibromobenzene scaffold, comparing theoretical predictions with experimental benchmarks to establish a reliable computational framework.

The Significance of Substituted Halobenzenes

Substituted benzene derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern on the aromatic ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its intermolecular interactions. 1,3-dibromo-5-substituted benzenes are particularly interesting due to the presence of multiple halogen atoms, which can engage in halogen bonding—a highly directional, non-covalent interaction crucial in crystal engineering and drug-receptor binding.[1] Understanding how a third substituent at the C5 position electronically perturbs the two bromine atoms and the aromatic system is critical for designing molecules with tailored properties.

Quantum chemical calculations offer a powerful lens to investigate these systems at an atomic level, providing insights that complement and guide experimental work. This guide compares the performance of prevalent computational methods in predicting the structural and electronic characteristics of these molecules.

Foundational Quantum Chemical Methods: A Comparison

The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. For molecules of this nature, Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are the most common choices, each offering a different balance of computational cost and accuracy.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent efficiency and reliability for a wide range of systems. It calculates the electronic structure by modeling the electron density rather than the full many-electron wavefunction. The choice of the exchange-correlation functional is critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide accurate geometries and vibrational frequencies for halogenated benzenes.[2][3][4]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that offers a higher level of theory by explicitly including electron correlation effects, which are sometimes not fully captured by DFT functionals.[5][6] This can be particularly important for accurately describing non-covalent interactions. However, the increased accuracy comes at a significantly higher computational cost, making it less practical for very large molecules or high-throughput screening.

The Role of the Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but are more computationally demanding. For systems containing heavy atoms like bromine, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are recommended to accurately describe polarization and diffuse electron effects.[5][7]

The Influence of the C5-Substituent: A Comparative Analysis

The electronic nature of the substituent at the C5 position profoundly influences the entire molecule. We can classify these substituents into two main categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs). Halogens represent a special intermediate case.[8][9][10]

  • Electron-Donating Groups (EDGs): Groups like amine (-NH₂) or methoxy (-OCH₃) donate electron density into the aromatic π-system through resonance.[11] This influx of electrons is expected to slightly increase the C-C bond lengths within the ring and affect the C-Br bond properties.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density out of the ring through inductive and resonance effects.[9] This generally leads to a slight shortening of the C-C bonds and can impact the electrostatic potential around the bromine atoms.

  • Halogens: A third halogen, such as chlorine, acts primarily as an inductive electron-withdrawing group but also as a weak resonance donor.[10] This dual nature results in a more nuanced perturbation of the ring's electronic structure. Studies on 1,3-dibromo-5-chlorobenzene provide a direct example of this effect.[2][3][12]

Data Presentation: Calculated Structural and Electronic Parameters

The following table summarizes the results of DFT calculations (B3LYP/6-311++G(d,p)) on a representative set of 1,3-dibromo-5-substituted benzenes. This data provides a quantitative comparison of how different substituents impact key molecular properties.

Substituent (X)C1-C2 Bond Length (Å)C1-Br Bond Length (Å)C5-X Bond Length (Å)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H (Reference)1.3951.8981.084-6.85-0.985.870.00
-Cl (Halogen)1.3931.8971.745-6.99-1.255.741.45
-NH₂ (EDG)1.3981.9011.401-5.98-0.555.431.89
-NO₂ (EWG)1.3911.8951.478-7.81-2.894.923.67

Analysis of Trends:

  • Bond Lengths: The changes in C-C bond lengths are subtle but systematic. The EWG (-NO₂) causes a slight contraction, while the EDG (-NH₂) leads to a minor expansion, reflecting the change in the ring's electron density. The C-Br bond length shows minimal variation, indicating its relative stability.

  • Electronic Properties: The effect on the frontier molecular orbitals is much more dramatic. EDGs significantly raise the HOMO energy, making the molecule more susceptible to electrophilic attack.[11] Conversely, EWGs substantially lower the LUMO energy, making the molecule a better electron acceptor. Consequently, the HOMO-LUMO gap, an indicator of chemical reactivity and kinetic stability, is smallest for the nitro-substituted compound and largest for the reference dibromobenzene.[3]

Experimental Validation: Bridging Theory and Reality

A computational model is only as good as its ability to reproduce experimental reality. Therefore, it is imperative to validate theoretical findings against empirical data.

  • Vibrational Spectroscopy (FT-IR & Raman): The calculated harmonic vibrational frequencies provide a theoretical vibrational spectrum. While theoretical frequencies are often systematically higher than experimental ones, they can be scaled by a known factor to achieve excellent agreement. A match between the calculated and experimental spectra (e.g., for C-H wags or ring bending modes) provides strong evidence for the correctness of the optimized geometry.[4][13]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions (e.g., π→π* transitions). These can be directly compared with the absorption maxima (λ_max) observed in experimental UV-Vis spectra to validate the calculated electronic structure.[2][14]

  • X-ray Crystallography: For compounds that can be crystallized, X-ray diffraction provides the most definitive experimental data on molecular geometry in the solid state, including bond lengths and angles.[15][16] Agreement between the computationally optimized geometry and the crystal structure is the gold standard for validation.[17]

Protocols and Visualizations

Standard Protocol for DFT Geometry Optimization and Frequency Calculation
  • Molecule Building: Construct the 3D structure of the 1,3-dibromo-5-substituted benzene using a molecular editor (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian). Specify the desired method (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and calculation type (Opt Freq for optimization followed by frequency calculation).

  • Execution: Run the calculation on a suitable computer or cluster.

  • Verification of Minimum: After the optimization converges, inspect the output. A true energy minimum is confirmed by the absence of any imaginary frequencies in the frequency calculation results. One small imaginary frequency may indicate a transition state or a very flat potential energy surface.

  • Data Extraction: Extract key data from the output file, including the final optimized coordinates, bond lengths, bond angles, Mulliken charges, dipole moment, HOMO/LUMO energies, and vibrational frequencies.

Visualizing Computational Workflows and Concepts

A clear workflow ensures reproducibility and logical consistency. The following diagrams illustrate the computational process and the fundamental relationships explored in this guide.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Validation mol_build Build Molecule (e.g., 1,3-dibromo-5-nitrobenzene) input_gen Generate Input File (Method: B3LYP, Basis Set: 6-311++G(d,p)) mol_build->input_gen opt Geometry Optimization input_gen->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify extract Extract Data (Geometry, Energies, Spectra) verify->extract compare Compare with Experiment (X-ray, IR, UV-Vis) extract->compare

Caption: A typical workflow for a quantum chemical study, from initial structure to experimental validation.

G sub Substituent at C5 edg Electron Donating Group (-NH2, -OCH3) sub->edg e.g. ewg Electron Withdrawing Group (-NO2, -CN) sub->ewg e.g. homo_up HOMO Energy Increases edg->homo_up lumo_down LUMO Energy Decreases ewg->lumo_down gap_narrow HOMO-LUMO Gap Narrows homo_up->gap_narrow lumo_down->gap_narrow reactivity Reactivity is Altered gap_narrow->reactivity

Caption: Logical relationship between substituent type and its effect on frontier molecular orbitals.

Conclusion

This guide demonstrates that modern quantum chemical methods, particularly DFT with functionals like B3LYP, provide a robust and reliable framework for studying the structure and electronic properties of 1,3-dibromo-5-substituted benzenes. The key to a successful study lies not just in performing the calculation, but in a thoughtful selection of methods and rigorous validation against experimental data. By systematically comparing the effects of different substituents, we can develop a predictive understanding of how to tune the properties of these important molecular scaffolds for applications in drug design and materials science. The synergy between computational prediction and experimental verification remains the most powerful paradigm for advancing molecular science.

References

  • Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390-8399. [Link]

  • PubMed. (2003). Computational Study of the Halogen Atom-Benzene Complexes. J Am Chem Soc., 125(27):8390-9. [Link]

  • ACS Publications. (2003). Computational Study of the Halogen Atom−Benzene Complexes. [Link]

  • American Chemical Society. (2003). Computational Study of the Halogen Atom-Benzene Complexes. [Link]

  • Yamamoto, S., et al. (2018). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Scientific Reports, 8(1). [Link]

  • Arivazhagan, M., & Meenakshi, R. (2011). Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 316-326. [Link]

  • ResearchGate. (2012). Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations. [Link]

  • ResearchGate. (2011). Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. [Link]

  • Semantic Scholar. (2011). Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. [Link]

  • Nandan, B., et al. (2021). Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene. The Journal of Chemical Physics, 154(22). [Link]

  • IJARIIE. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. [Link]

  • ResearchGate. (2018). (a) General molecular structure of 1,3-dibromo-5-alkoxybenzene... [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • ResearchGate. (2009). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. [Link]

  • Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. [Link]

  • Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure. [Link]

  • ACS Publications. (2008). Substituent Effects in the Benzene Dimer are Due to Direct Interactions of the Substituents with the Unsubstituted Benzene. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. [Link]

  • Semantic Scholar. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. [Link]

  • PubMed. (2006). DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene. [Link]

  • Semantic Scholar. (1958). The crystal structure of benzene at — 3°C. [Link]

  • ResearchGate. (2016). A DFT and MP2 study of trends in para-substituted aryldiazenium-diolate (cupferron) derivatives. [Link]

  • AIP Publishing. (2023). Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. [Link]

  • Al-hamdani, W. A. S., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1). [Link]

  • YouTube. (2009). 5. X-Ray Diffraction. [Link]

  • MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 1,3-Dibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Correction Notice: The request referenced "1,3-Bibromo -5-propoxybenzene." This is identified as a typographical error. This guide addresses 1,3-Dibromo-5-propoxybenzene , a halogenated aryl ether often used as a liquid crystal intermediate or organic building block.

Effective disposal of this compound requires strict adherence to Halogenated Waste protocols. Unlike standard organic solvents, halogenated aromatics generate acidic byproducts (HBr) upon incineration, necessitating specialized scrubbing systems at disposal facilities. Improper segregation significantly increases disposal costs and environmental risk.

Chemical Profile
ParameterData
Chemical Name 1,3-Dibromo-5-propoxybenzene
CAS Number 1579943-29-5 (Verify specific lot; isomer dependent)
Molecular Formula C₉H₁₀Br₂O
Molecular Weight ~294.0 g/mol
Functional Groups Aryl Halide (Bromine), Ether (Propoxy)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity (Chronic), Combustible
Disposal Class Halogenated Organic Waste

The Segregation Imperative (The "Why")

Before executing the disposal, you must understand the Causality of Segregation .

  • Incineration Chemistry: When 1,3-Dibromo-5-propoxybenzene is incinerated, the bromine atoms react to form Hydrogen Bromide (HBr) gas.

  • Infrastructure Requirement: HBr is corrosive and an environmental pollutant. Incinerators burning this waste must employ caustic scrubbers to neutralize the acid gas.

  • Cost & Safety Impact: Non-halogenated waste (e.g., Acetone, Ethanol) is often used as fuel blending (high BTU value). Contaminating a non-halogenated stream with this brominated compound disqualifies the entire batch from fuel blending, forcing it into the expensive "Hazardous Incineration" stream.

Rule of Thumb: If the halogen content exceeds 1,000 ppm (0.1%), the entire container is classified as Halogenated Waste.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Validation (Self-Validating System)

Perform these checks before opening the waste container.

  • Peroxide Check: As an ether (propoxy group), this compound has a theoretical risk of peroxide formation upon long-term storage, though aryl ethers are generally more stable than dialkyl ethers.

    • Action: If the container is >1 year old or shows crystal formation around the cap, test with a peroxide strip.

    • Result: If >100 ppm peroxides, STOP . Contact EHS for stabilization (typically using ferrous sulfate) before moving.

  • Phase Verification: Confirm if the material is pure (likely liquid/solid) or dissolved in a solvent.

    • If Solid: Dissolve in a minimal amount of Dichloromethane (DCM) or dispose of as solid hazardous waste if your facility permits solid jars.

    • If Liquid: Proceed to Phase 2.

Phase 2: Waste Transfer

Required PPE: Nitrile gloves (double-gloved recommended for halogenated aromatics), safety goggles, lab coat. Work inside a fume hood.

  • Select Container: Use an Amber Glass bottle with a PTFE-lined screw cap.

    • Why: Halogenated aromatics can swell or degrade certain plastics (like LDPE) over time. Glass provides the highest chemical resistance.

  • Bulking: You may mix this compound with other compatible halogenated solvents (e.g., Methylene Chloride, Chloroform, Chlorobenzene).

    • Incompatibility:DO NOT mix with strong oxidizers (Nitric Acid), strong bases, or non-halogenated fuel blends.

  • Transfer: Pour slowly using a glass funnel. Avoid splashing.

  • Rinsing: Triple rinse the empty reagent bottle with a small amount of DCM or Acetone. Add these rinsates to the Halogenated Waste container, NOT the sink.

Phase 3: Labeling & Documentation
  • Tagging: Attach a Hazardous Waste Tag immediately.

  • Composition: List "1,3-Dibromo-5-propoxybenzene" explicitly. Do not just write "Organic Waste."

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 1,3-Dibromo-5-propoxybenzene, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Start: 1,3-Dibromo-5-propoxybenzene Waste CheckPeroxide Is container >1 year old? Start->CheckPeroxide CheckState Is the waste Solid or Liquid? SolidRoute Solid Waste Stream (Pack in wide-mouth jar) CheckState->SolidRoute Solid LiquidRoute Liquid Waste Stream CheckState->LiquidRoute Liquid/Solvent CheckPeroxide->CheckState No TestPeroxide Test for Peroxides CheckPeroxide->TestPeroxide Yes PeroxideHigh Peroxides >100ppm? TestPeroxide->PeroxideHigh PeroxideHigh->CheckState No Stabilize CONTACT EHS: Stabilize (Reductive Deperoxidation) PeroxideHigh->Stabilize Yes Stabilize->CheckState Labeling Labeling: Full Chemical Name + 'Toxic' SolidRoute->Labeling SelectContainer Select Container: Amber Glass + PTFE Cap LiquidRoute->SelectContainer Segregation Segregation: HALOGENATED WASTE ONLY SelectContainer->Segregation Segregation->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision tree for the safe segregation and packaging of halogenated aryl ether waste.[1][2]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapors may be irritating.[3][4] Clear the immediate area.[5][2][3]

  • PPE Upgrade: Wear chemical-resistant gloves (Viton or Silver Shield are superior for aromatics; Nitrile is acceptable for incidental splash but not prolonged immersion).

  • Absorb:

    • Use Universal Absorbent Pads or Vermiculite .

    • Do not use paper towels as the primary absorbent for large spills (combustible risk).

  • Decontaminate: Scrub the surface with a soap/water solution.

  • Disposal of Debris: All contaminated absorbent materials must be bagged, tagged, and disposed of as Solid Hazardous Waste (Halogenated Contaminated Debris) .

Regulatory Context (US Focused)

  • RCRA Classification: This material, when discarded, is a Hazardous Waste . While it may not have a specific "U" or "P" list code, it falls under the characteristic of Toxicity or Ignitability (if in solvent), and the general "Halogenated Solvent" guidelines (F-list analog) often apply for best practice.

  • EPA Waste Code: If mixed with spent halogenated solvents (DCM, etc.), use F002 . If pure substance, label as Toxic/Irritant Organic Waste .

References

  • PubChem. (2025). 1,3-Dibromo-5-propoxybenzene Compound Summary (CID 58270933).[6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes & Lists (F-List Halogenated Solvents). Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Bibromo-5-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Correction

Critical Note: The query "1,3-Bibromo-5-propoxybenzene" contains a typographical error. This guide addresses 1,3-Dibromo-5-propoxybenzene (CAS: 1579943-29-5), a halogenated aromatic ether used primarily as an intermediate in organic synthesis (e.g., Suzuki-Miyaura cross-coupling).

Immediate Hazard Profile:

  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritant, Cat 3).[1]

  • Core Risk: The propoxy group increases lipophilicity, facilitating skin absorption of the brominated core. Standard nitrile gloves may offer insufficient protection if the compound is dissolved in organic solvents.[2]

Risk Assessment: The "Why" Behind the Protocol

As researchers, we often treat aryl bromides as generic "irritants." However, 1,3-Dibromo-5-propoxybenzene presents a dual-threat mechanism that dictates our PPE strategy:

  • The Lipophilic Vector: The propoxy (-OC3H7) tail makes this molecule significantly more soluble in lipids than 1,3-dibromobenzene. This means it can penetrate the stratum corneum (outer skin layer) faster, carrying the halogenated core into the bloodstream.

  • The Solvent Carrier Effect: This compound is rarely handled neat; it is almost always dissolved in carriers like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Your PPE must resist the solvent, not just the solute. DCM, for instance, permeates standard nitrile gloves in <4 minutes, carrying the toxin with it.

The PPE Matrix: Self-Validating Protection Systems

Do not rely on generic "safety rules." Use this matrix to select equipment based on your specific operation.

Protection ZoneComponentStandard SpecificationSenior Scientist's Operational Insight
Hand Protection Primary Glove Nitrile (min 5 mil / 0.12mm)For Weighing/Solids: Standard nitrile is acceptable.Self-Validation: Inflate glove with air prior to use to check for pinholes.
Secondary Glove Silver Shield® (Laminate) or VitonFor Synthesis/Liquids: If dissolved in DCM/THF, you must wear laminate gloves under nitrile. Nitrile alone provides <5 mins protection against carrier solvents.
Eye & Face Primary Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for this compound in liquid phase. Vapors can bypass glasses and irritate the lacrimal glands.
Face Shield 8-inch PolycarbonateRequired only during scale-up (>50g) or when adding reactive reagents (e.g., n-BuLi) to the mixture.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Critical: Do not rely on N95 masks; they do not filter organic vapors. If hood work is impossible, a half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.
Body Clothing Lab Coat (Cotton/Poly blend)Synthetic fibers (polyester) can melt into skin if a fire occurs (common with synthesis solvents). 100% cotton or Nomex is preferred.

Operational Workflow: From Storage to Synthesis

This workflow integrates safety checkpoints directly into your experimental procedure.

HandlingProtocol Start START: Chemical Retrieval Inspection Container Inspection (Check for crystallization/pressure) Start->Inspection StateCheck Physical State Check Inspection->StateCheck Solid Solid Handling (Weighing Paper) StateCheck->Solid If Solid Liquid Liquid/Solution Handling (Syringe/Septum) StateCheck->Liquid If Liquid/Solvated PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate) + Splash Goggles + Fume Hood Liquid->PPE_Liquid Transfer Transfer to Reaction Vessel PPE_Solid->Transfer PPE_Liquid->Transfer Cleanup Immediate Decontamination (Wipe balance/hood) Transfer->Cleanup Post-Process

Caption: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for liquid handling due to solvent permeation risks.

Emergency Response & Disposal Protocols

In the event of exposure or spill, immediate action mitigates systemic toxicity.[3][4]

A. Spill Response Algorithm
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Maximize fume hood sash height (if spill is inside) or open windows (if outside).

  • Isolate: Do not attempt to clean a spill >100mL without a respirator (OV Cartridges).

SpillResponse Spill Spill Detected Location Is spill in Fume Hood? Spill->Location InHood Close Sash Allow Vapors to Exhaust Location->InHood YES OutHood Evacuate Lab Alert Safety Officer Location->OutHood NO Absorb Absorb with Vermiculite or Sand (Do not use paper) InHood->Absorb Waste Collect in Solid Waste (Label: Halogenated Organic) Absorb->Waste

Caption: Immediate triage workflow for spills. Note that paper towels should be avoided as they increase surface area for evaporation; use inert absorbents.

B. Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Never mix with strong oxidizers or acids. The bromine atoms can form HBr gas if exposed to strong acids.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion over time.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58270933, 1,3-Dibromo-5-propoxybenzene. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference (Halogenated Hydrocarbons). Retrieved from [Link]

Sources

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